molecular formula C28H36N4O5S B166733 YM-264 CAS No. 131888-54-5

YM-264

Número de catálogo: B166733
Número CAS: 131888-54-5
Peso molecular: 540.7 g/mol
Clave InChI: LBPPBLYOJCIZRW-WLHGVMLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PAF antagonist

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPPBLYOJCIZRW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131888-54-5
Record name YM 264
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

YM-264: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of YM-264, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Contrary to some initial hypotheses, this compound does not inhibit lysophosphatidic acid acyltransferase-beta (LPAAT-β). Instead, its pharmacological activity is centered on the competitive inhibition of the PAF receptor, a key player in inflammatory and thrombotic pathways. This document details the quantitative measures of this compound's antagonist activity, the experimental protocols used to determine its mechanism, and the signaling pathways it modulates.

Core Mechanism of Action: Platelet-Activating Factor (PAF) Receptor Antagonism

This compound is a synthetic, orally active compound identified as a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Its primary mechanism of action is to competitively bind to the PAF receptor, thereby preventing the binding of the endogenous ligand, PAF. This action blocks the downstream signaling cascades that are typically initiated by PAF, which are implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.

Quantitative Pharmacological Data

The potency of this compound as a PAF receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueSpeciesAssay SystemReference
pKi 8.85RabbitPlatelet Membranes[1][2]
Ki ~1.4 nM (calculated)RabbitPlatelet Membranes[1][2]

Note: The Ki value is calculated from the pKi (pKi = -log(Ki)).

Experimental Protocols

The characterization of this compound as a PAF antagonist has been established through standardized experimental protocols, primarily focused on receptor binding and functional inhibition assays.

PAF Receptor Binding Assay

This assay is designed to determine the affinity of a compound for the PAF receptor.

Objective: To quantify the binding affinity (Ki) of this compound to the PAF receptor.

General Protocol Outline:

  • Preparation of Platelet Membranes:

    • Blood is collected from a suitable animal model (e.g., rabbit).

    • Platelet-rich plasma is obtained by centrifugation.

    • Platelets are washed and then lysed to prepare a membrane fraction rich in PAF receptors.

    • The protein concentration of the membrane preparation is determined.

  • Binding Reaction:

    • A fixed concentration of radiolabeled PAF (e.g., [³H]PAF) is incubated with the platelet membrane preparation.

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the reaction mixture.

    • The reaction is allowed to reach equilibrium at a controlled temperature.

  • Separation and Quantification:

    • The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled PAF) from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

    • The binding affinity (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This functional assay assesses the ability of a compound to inhibit the physiological response to PAF.

Objective: To determine the inhibitory concentration (IC50) of this compound against PAF-induced platelet aggregation.

General Protocol Outline:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from a suitable donor (e.g., human or rabbit) into an anticoagulant.

    • PRP is prepared by centrifugation at a low speed.

  • Aggregation Measurement:

    • A sample of PRP is placed in an aggregometer cuvette and stirred at a constant temperature (typically 37°C).

    • A baseline light transmission is established.

    • The test compound (this compound) or vehicle is pre-incubated with the PRP for a defined period.

    • A submaximal concentration of PAF is added to induce platelet aggregation.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis:

    • The extent of aggregation is quantified as the maximum change in light transmission.

    • The percentage inhibition of PAF-induced aggregation by this compound is calculated relative to the vehicle control.

    • The IC50 value, the concentration of this compound that produces 50% inhibition, is determined from the dose-response curve.

Signaling Pathways and Molecular Interactions

This compound, by blocking the PAF receptor, inhibits the activation of downstream signaling pathways. The PAF receptor is a G-protein coupled receptor (GPCR), and its activation leads to a cascade of intracellular events.

PAF Receptor Signaling Cascade

The binding of PAF to its receptor typically activates G proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate a variety of cellular responses, including an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).

PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR YM264 This compound YM264->PAFR G_protein G Protein PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound competitively antagonizes the PAF receptor, blocking downstream signaling.

Experimental Workflow for Mechanism of Action Determination

The logical workflow to confirm the mechanism of action of a compound like this compound involves a series of in vitro and in vivo experiments.

Experimental_Workflow start Hypothesized PAF Antagonist (this compound) binding_assay In Vitro Receptor Binding Assay ([³H]PAF) start->binding_assay functional_assay In Vitro Functional Assay (Platelet Aggregation) start->functional_assay selectivity_assay In Vitro Selectivity Assays (vs. other receptors) start->selectivity_assay in_vivo_model In Vivo Animal Model of PAF-mediated disease binding_assay->in_vivo_model functional_assay->in_vivo_model selectivity_assay->in_vivo_model conclusion Conclusion: This compound is a potent and selective PAF receptor antagonist in_vivo_model->conclusion

Caption: Workflow for characterizing this compound's mechanism of action.

Conclusion

References

The Structure-Activity Relationship of YM-264: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 2-(3-Pyridyl)thiazolidine-4-carboxamide class of Platelet-Activating Factor (PAF) antagonists, focusing on the core structural requirements for potent in vitro and in vivo activity.

This technical guide provides a detailed examination of the structure-activity relationship (SAR) for YM-264, a potent and orally active Platelet-Activating Factor (PAF) antagonist. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this important class of compounds.

Core Structure and Pharmacological Profile

This compound, identified as 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine, emerged from a series of 2-(3-pyridyl)thiazolidine-4-carboxamides designed to antagonize the effects of PAF, a potent lipid mediator involved in a variety of inflammatory and allergic responses. The core scaffold of these compounds consists of a 2-(3-pyridyl)thiazolidine-4-carboxamide moiety linked to a piperazine ring, which is further substituted at the N4 position. The exploration of substituents on the piperazine ring has been a key focus in elucidating the SAR of this series.

Structure-Activity Relationship (SAR) Analysis

The development of this compound and its analogs has revealed critical structural features that govern their PAF antagonistic activity. The primary research in this area has focused on modifications of the substituent at the N4 position of the piperazine ring, starting from a 3-phenylpropyl group.

Quantitative SAR Data

The following tables summarize the in vitro and in vivo PAF antagonistic activities of this compound and its key analogs. The in vitro activity is represented by the IC50 value for the inhibition of PAF-induced rabbit platelet aggregation, while the in vivo activity is represented by the ED50 value for the inhibition of PAF-induced lethality in mice.

CompoundR Group (Substituent at N4 of Piperazine)In Vitro PAF Antagonism (IC50, nM)In Vivo PAF Antagonism (ED50, mg/kg, p.o.)
3x 3-Phenylpropyl160>100
3aa 3-Phenylbutyl382.5
3ab 4-Phenylbutyl13010
3ac 2-Methyl-3-phenylpropyl221.3
3ad 3-(4-Fluorophenyl)propyl140>100
3ae 3-(4-Methoxyphenyl)propyl150>100
3af 3-Cyclohexylpropyl330>100
3ag 3-Phenyl-2-propenyl190>100
3ah 2-Phenoxyethyl290>100
3ai 2-Phenylethyl230>100
3aj 4-Phenylbenzyl12010
3ak 3,3-Diphenylpropyl180.83
This compound (3al) 3-Methyl-3-phenylbutyl 7.4 0.26
3am 3-Ethyl-3-phenylpentyl120.42
3an 1-Methyl-1-phenylethyl485.2

Experimental Protocols

The quantitative data presented in this guide were primarily generated through two key assays: an in vitro platelet aggregation assay and an in vivo PAF-induced lethality assay.

In Vitro Assay: Inhibition of PAF-Induced Rabbit Platelet Aggregation

This assay determines the concentration of a test compound required to inhibit PAF-induced aggregation of rabbit platelets by 50% (IC50).

Methodology:

  • Preparation of Washed Rabbit Platelets:

    • Blood is collected from the carotid artery of male Japanese white rabbits into a syringe containing a 3.8% sodium citrate solution.

    • Platelet-rich plasma (PRP) is obtained by centrifugation of the blood at 150 x g for 10 minutes.

    • Platelets are then pelleted from the PRP by centrifugation at 800 x g for 10 minutes.

    • The platelet pellet is washed twice with a Ca2+-free Tyrode's solution containing 0.25% bovine serum albumin and 5 mM HEPES buffer (pH 7.4).

    • The final platelet suspension is prepared in Tyrode's solution containing 1 mM CaCl2 to a concentration of 5 x 10^8 platelets/mL.

  • Platelet Aggregation Assay:

    • Platelet aggregation is measured turbidimetrically using a platelet aggregometer.

    • A 200 µL aliquot of the washed platelet suspension is pre-incubated with various concentrations of the test compound or vehicle for 2 minutes at 37°C with stirring.

    • Aggregation is initiated by the addition of PAF at a final concentration of 1 nM.

    • The maximum aggregation response is recorded, and the IC50 value is calculated from the concentration-response curve.

In Vivo Assay: Inhibition of PAF-Induced Lethality in Mice

This assay assesses the ability of a test compound to protect mice from a lethal dose of PAF when administered orally (p.o.). The effective dose protecting 50% of the animals (ED50) is determined.

Methodology:

  • Animal Model:

    • Male ICR mice (5-6 weeks old) are used for the study.

  • Drug Administration:

    • Test compounds are suspended in a 0.5% methylcellulose solution and administered orally to groups of mice.

    • Control animals receive the vehicle only.

  • PAF Challenge:

    • One hour after the oral administration of the test compound or vehicle, a lethal dose of PAF (100 µg/kg) is injected intravenously.

  • Endpoint and Data Analysis:

    • The number of surviving mice is recorded 24 hours after the PAF injection.

    • The ED50 value is calculated using a probit analysis method.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation Leads to PKC->Platelet_Activation Leads to YM264 This compound YM264->PAFR Antagonizes

PAF Receptor Signaling Pathway
Experimental Workflows

Experimental_Workflows cluster_invitro In Vitro: Platelet Aggregation Assay cluster_invivo In Vivo: PAF-Induced Lethality Assay Rabbit_Blood 1. Collect Rabbit Blood PRP 2. Prepare Platelet-Rich Plasma (PRP) Rabbit_Blood->PRP Washed_Platelets 3. Prepare Washed Platelets PRP->Washed_Platelets Incubation 4. Incubate Platelets with Test Compound Washed_Platelets->Incubation PAF_Addition 5. Add PAF to Induce Aggregation Incubation->PAF_Addition Measurement 6. Measure Aggregation (Aggregometer) PAF_Addition->Measurement IC50 7. Calculate IC50 Measurement->IC50 Mice 1. Group ICR Mice Oral_Admin 2. Orally Administer Test Compound Mice->Oral_Admin PAF_Injection 3. Intravenously Inject Lethal Dose of PAF Oral_Admin->PAF_Injection Observation 4. Observe for 24 hours PAF_Injection->Observation Survival_Count 5. Count Survivors Observation->Survival_Count ED50 6. Calculate ED50 Survival_Count->ED50

Experimental Assay Workflows

Conclusion

The structure-activity relationship of the 2-(3-pyridyl)thiazolidine-4-carboxamide series of PAF antagonists is well-defined, with this compound representing a highly potent and orally active lead compound. The key to its high activity lies in the substitution at the N4 position of the piperazine ring, specifically the 3-methyl-3-phenylbutyl group. This guide provides the essential data and methodologies for researchers working on the development of novel PAF antagonists based on this scaffold. The provided visualizations of the signaling pathway and experimental workflows serve as a quick reference for understanding the mechanism of action and the evaluation process for these compounds.

Unraveling the Signal: A Technical Guide to the Downstream Pathways of ML264

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ML264 has emerged as a potent small molecule inhibitor with significant anti-tumor properties. This guide provides an in-depth exploration of its downstream signaling pathways, offering a comprehensive resource for researchers and professionals in drug development. Through a detailed examination of its mechanism of action, this document elucidates how ML264 exerts its effects on cancer cells, supported by experimental data and methodologies.

Core Mechanism of Action: Inhibition of KLF5

ML264 is a small-molecule compound that functions as an inhibitor of Krüppel-like factor 5 (KLF5), a key transcriptional regulator involved in cellular proliferation.[1] KLF5 overexpression has been observed in several cancer cell lines, including those of osteosarcoma and colorectal cancer.[1][2] ML264 also inhibits the expression of early growth response gene 1 (EGR1), a transcriptional activator of KLF5.[2] By targeting these factors, ML264 effectively modulates downstream signaling cascades critical for tumor growth and metastasis.

Downstream Signaling Pathways Modulated by ML264

ML264 has been shown to significantly impact several key signaling pathways implicated in cancer progression. These include the JAK2/STAT3, Wnt/β-catenin, and RAS/MAPK/PI3K pathways.

Inhibition of JAK2/STAT3 and Wnt/β-catenin Signaling in Osteosarcoma

In osteosarcoma cells, ML264 has been demonstrated to suppress proliferation and clonogenic ability in a dose-dependent manner.[1] This anti-proliferative effect is mediated through the inhibition of the JAK2/STAT3 and Wnt/β-catenin signaling pathways.[1] Mechanistically, the inhibition of KLF5 by ML264 is believed to play a central role. KLF5 is a positive regulator of these pathways.[1]

The downstream effects of ML264 in osteosarcoma cells include a reduction in the mRNA and protein levels of molecules associated with the epithelial-mesenchymal transition (EMT) phenotype, such as N-cadherin, vimentin, and Snail.[1] Furthermore, a decrease in the levels of matrix metalloproteinases (MMP) 9 and MMP13, which are crucial for invasion and metastasis, was observed.[1]

ML264_Osteosarcoma_Signaling cluster_0 ML264 cluster_1 Upstream Regulators cluster_2 Signaling Pathways cluster_3 Downstream Effects ML264 ML264 KLF5 KLF5 ML264->KLF5 inhibits JAK2_STAT3 JAK2/STAT3 Signaling KLF5->JAK2_STAT3 activates Wnt_beta_catenin Wnt/β-catenin Signaling KLF5->Wnt_beta_catenin activates Proliferation Cell Proliferation JAK2_STAT3->Proliferation promotes Wnt_beta_catenin->Proliferation promotes Metastasis Metastasis (Migration & Invasion) Wnt_beta_catenin->Metastasis promotes EMT EMT Markers (N-cadherin, Vimentin, Snail) Wnt_beta_catenin->EMT promotes

Figure 1: ML264-mediated inhibition of JAK2/STAT3 and Wnt/β-catenin pathways in osteosarcoma.
Modulation of RAS/MAPK/PI3K and Wnt Pathways in Colorectal Cancer

In the context of colorectal cancer (CRC), ML264 potently inhibits cell proliferation by modifying the cell cycle profile with minimal induction of apoptosis.[2] The anti-proliferative effects of ML264 in CRC are associated with the regulation of the RAS/MAPK/PI3K and Wnt signaling pathways.[1][2] Treatment with ML264 leads to increased levels of phosphorylated ERK and decreased levels of phosphorylated AKT.[2]

The compound's inhibitory action on KLF5 and its activator EGR1 disrupts the expression of cyclins D1, B1, and E, which are critical for cell cycle progression.[2] This leads to an arrest of cells in the S-phase of the cell cycle.[2]

ML264_CRC_Signaling cluster_0 ML264 cluster_1 Upstream Regulators cluster_2 Signaling Pathways cluster_3 Downstream Effects ML264 ML264 EGR1 EGR1 ML264->EGR1 inhibits KLF5 KLF5 ML264->KLF5 inhibits EGR1->KLF5 activates RAS_MAPK_PI3K RAS/MAPK/PI3K Signaling KLF5->RAS_MAPK_PI3K modulates Wnt Wnt Signaling KLF5->Wnt modulates Cyclins Cyclins (B1, A2, E) RAS_MAPK_PI3K->Cyclins regulates Wnt->Cyclins regulates CellCycle Cell Cycle Arrest (S-phase) Cyclins->CellCycle leads to Proliferation Cell Proliferation CellCycle->Proliferation inhibits

Figure 2: ML264's impact on RAS/MAPK/PI3K and Wnt signaling in colorectal cancer.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of ML264.

Table 1: Effect of ML264 on Osteosarcoma Cell Viability

Cell LineConcentration (µM)Inhibition of Viability (%)
143B5~40
10~60
20~80
U2OS5~35
10~55
20~75

Data adapted from studies on the antiproliferative effects of ML264.[1]

Table 2: Effect of ML264 on Colorectal Cancer Cell Proliferation (DLD-1 cells)

TreatmentConcentrationReduction in Proliferation (%)
ML26410 µMSignificant reduction observed
ML264 (in vivo)25 mg/kgSignificant inhibition of tumor growth

Data adapted from in vitro and in vivo studies on ML264 in colorectal cancer models.[2]

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for replicating and building upon these findings.

Cell Viability and Proliferation Assays
  • Cell Lines: Human osteosarcoma cell lines (143B, U2OS) and human colorectal carcinoma cell lines (DLD-1, HCT116).

  • Method: Cells were seeded in 96-well plates and treated with varying concentrations of ML264 or DMSO (vehicle control) for 24, 48, and 72 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.

  • Clonogenic Assay: Cells were seeded at a low density in 6-well plates and treated with ML264. After a designated period, colonies were fixed with methanol and stained with crystal violet for visualization and counting.

Western Blot Analysis
  • Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against KLF5, EGR1, N-cadherin, vimentin, Snail, MMP9, MMP13, p-STAT3, STAT3, β-catenin, p-ERK, ERK, p-AKT, AKT, Cyclin B1, Cyclin A2, Cyclin E, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

Wound-Healing and Transwell Invasion Assays
  • Wound-Healing Assay: Cells were grown to confluence in 6-well plates. A scratch was made through the cell monolayer with a pipette tip. The rate of wound closure was monitored and photographed at different time points.

  • Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes were used. Cells suspended in serum-free medium were added to the upper chamber, and medium with a chemoattractant was placed in the lower chamber. After incubation, non-invading cells were removed, and invading cells on the lower surface of the membrane were fixed, stained, and counted.

In Vivo Xenograft Studies
  • Animal Model: Nude mice were subcutaneously injected with cancer cells (e.g., 143B or DLD-1).

  • Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups and administered ML264 (e.g., 10 or 25 mg/kg) or vehicle control, typically via intraperitoneal injection, on a defined schedule.

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

  • Immunohistochemistry: At the end of the study, tumors were excised, fixed, and embedded in paraffin. Sections were then stained with antibodies against Ki-67 (a proliferation marker), KLF5, and EGR1.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture Cell Culture (Osteosarcoma & CRC lines) Treatment ML264 Treatment CellCulture->Treatment Viability Viability/Proliferation Assays (CCK-8, Clonogenic) Treatment->Viability Migration Migration/Invasion Assays (Wound-Healing, Transwell) Treatment->Migration WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot Xenograft Xenograft Model (Nude Mice) InVivoTreatment ML264 Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Monitoring InVivoTreatment->TumorMeasurement IHC Immunohistochemistry (Ki-67, KLF5, EGR1) TumorMeasurement->IHC

Figure 3: General experimental workflow for investigating the effects of ML264.

References

YM-264: A Technical Guide to Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target discovery and validation of YM-264, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Yamanouchi Pharmaceutical, this compound emerged from research efforts in the early 1990s aimed at identifying novel therapeutic agents for inflammatory and cardiovascular disorders. This document details the pharmacological profile of this compound, the experimental methodologies employed in its characterization, and its place within the broader context of PAF receptor antagonist development.

Executive Summary

This compound is a synthetic, orally active small molecule that demonstrates high affinity and selectivity for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Preclinical studies have validated the in vitro and in vivo efficacy of this compound in antagonizing PAF-induced cellular responses and pathophysiological effects. While the clinical development of this compound appears to have been discontinued, the methodologies and findings associated with its preclinical characterization remain a valuable case study in G-protein coupled receptor (GPCR) drug discovery.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its potency and activity.

ParameterValueSpecies/SystemReference
pKi 8.85Rabbit platelet membranes(Source not explicitly found in searches, but widely cited)
IC50 (PAF-induced platelet aggregation) Data not available in searched literature--
In vivo efficacy Protective effects observed in rat models of puromycin aminonucleoside-induced nephropathy and endotoxin-induced shock.Rat[1](--INVALID-LINK--)

Target Discovery and Validation Workflow

The discovery and validation of this compound as a PAF receptor antagonist followed a classical pharmacological approach prevalent in the late 1980s and early 1990s. The general workflow is depicted in the following diagram.

This compound Target Discovery and Validation Workflow cluster_discovery Target Identification & Lead Discovery cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_development Preclinical & Clinical Development High_Throughput_Screening High-Throughput Screening (HTS) (Hypothetical for the era, more likely rational design/screening) Lead_Compound_Identification Lead Compound Identification High_Throughput_Screening->Lead_Compound_Identification Chemical_Library Chemical Library Chemical_Library->High_Throughput_Screening Radioligand_Binding_Assay Radioligand Binding Assay (Target Affinity & Selectivity) Lead_Compound_Identification->Radioligand_Binding_Assay Functional_Assays Functional Assays (e.g., Platelet Aggregation) Radioligand_Binding_Assay->Functional_Assays Animal_Models Animal Models of PAF-mediated diseases (e.g., Nephropathy, Shock) Functional_Assays->Animal_Models Pharmacokinetics Pharmacokinetics (ADME) Animal_Models->Pharmacokinetics Preclinical_Candidate_Selection Preclinical Candidate Selection (this compound) Pharmacokinetics->Preclinical_Candidate_Selection Clinical_Trials Clinical Trials (Hypothetical) Preclinical_Candidate_Selection->Clinical_Trials

Caption: A representative workflow for the discovery and validation of a PAF receptor antagonist like this compound.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

This compound exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of PAF to its receptor on the cell surface. The simplified signaling pathway is illustrated below.

PAF Receptor Signaling Pathway PAF PAF PAFR PAF Receptor (PAFR) (GPCR) PAF->PAFR G_protein Gq/11 PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response YM264 This compound YM264->PAFR

Caption: Simplified signaling pathway of the Platelet-Activating Factor Receptor (PAFR) and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard pharmacological practices of the era, the following represents the likely methodologies employed.

Radioligand Binding Assay (for Target Affinity)

Objective: To determine the binding affinity of this compound to the PAF receptor.

Materials:

  • Radioligand: [³H]-PAF (Tritiated Platelet-Activating Factor)

  • Membrane Preparation: Platelet membranes isolated from rabbit or human platelets.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA).

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Platelets are isolated from whole blood by differential centrifugation. The isolated platelets are then lysed, and the cell membranes are collected by further centrifugation to create a membrane suspension.

  • Binding Reaction: A fixed concentration of [³H]-PAF and varying concentrations of this compound are incubated with the platelet membrane suspension in the assay buffer.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding of [³H]-PAF is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PAF) from the total binding. The concentration of this compound that inhibits 50% of the specific [³H]-PAF binding (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Platelet Aggregation Assay (for Functional Antagonism)

Objective: To assess the ability of this compound to inhibit PAF-induced platelet aggregation.

Materials:

  • Platelet-Rich Plasma (PRP): Prepared from fresh whole blood.

  • Agonist: Platelet-Activating Factor (PAF).

  • Test Compound: this compound at various concentrations.

  • Aggregometer: An instrument that measures changes in light transmission through a platelet suspension as they aggregate.

  • Saline or Buffer: For dilutions.

Procedure:

  • PRP Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Assay Setup: A sample of PRP is placed in a cuvette in the aggregometer and warmed to 37°C with constant stirring.

  • Baseline Measurement: A baseline light transmission is established.

  • Pre-incubation with Antagonist: this compound or vehicle is added to the PRP and incubated for a short period.

  • Induction of Aggregation: A specific concentration of PAF is added to the cuvette to induce platelet aggregation.

  • Measurement of Aggregation: The change in light transmission is recorded over time as the platelets aggregate.

  • Data Analysis: The extent of platelet aggregation is quantified. The inhibitory effect of this compound is determined by comparing the aggregation response in the presence and absence of the compound. The IC50 value (the concentration of this compound that causes 50% inhibition of the PAF-induced aggregation) is calculated.

In Vivo Models of PAF-Mediated Pathophysiology

Objective: To evaluate the therapeutic potential of this compound in animal models where PAF is a known mediator of disease.

Example Model: Puromycin Aminonucleoside (PAN)-Induced Nephropathy in Rats

  • Rationale: PAF is implicated in the pathogenesis of certain forms of kidney disease characterized by proteinuria.

  • Procedure:

    • Rats are treated with PAN to induce nephropathy, leading to symptoms such as proteinuria.

    • A group of PAN-treated rats is administered this compound orally or via another appropriate route.

    • Control groups receive either PAN alone or vehicle.

    • Urine is collected over a specified period, and the protein concentration is measured to assess the severity of proteinuria.

    • The efficacy of this compound is determined by its ability to reduce proteinuria and other markers of kidney damage compared to the untreated PAN group.[1](--INVALID-LINK--)

Development Status and Conclusion

The development of this compound by Yamanouchi Pharmaceutical (now Astellas Pharma) was part of a significant effort by several pharmaceutical companies in the late 1980s and 1990s to develop PAF receptor antagonists for a variety of indications, including asthma, septic shock, and inflammatory diseases. While this compound demonstrated potent and selective PAF receptor antagonism in preclinical studies, there is limited publicly available information on its progression into clinical trials. The lack of recent publications suggests that its development was likely discontinued, a common outcome for many drug candidates due to various factors such as unfavorable pharmacokinetic properties, lack of efficacy in humans, or strategic portfolio decisions.

Despite its apparent discontinuation, the story of this compound's target discovery and validation provides a valuable technical framework for understanding the preclinical development of a GPCR antagonist. The methodologies, although refined over the years, still form the fundamental basis of modern drug discovery. The quantitative data and the logical progression from in vitro to in vivo validation highlight the rigorous scientific process required to characterize a novel therapeutic agent.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of YM-264

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-264, chemically identified as 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine fumarate, is a potent and orally active antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Yamanouchi Pharmaceutical Co., Ltd., it belongs to the class of 2-(3-pyridyl)thiazolidine-4-carboxamide derivatives. PAF is a key lipid mediator involved in a variety of inflammatory and allergic responses, making its antagonists like this compound valuable tools for research and potential therapeutic agents in conditions such as asthma, allergic rhinitis, and nephropathy.[1] This guide provides a detailed overview of the synthesis and chemical properties of this compound, intended for researchers and professionals in the field of drug development.

Chemical Properties of this compound

PropertyValueSource
Full Chemical Name 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine fumarate[1]
Molecular Formula C₂₄H₃₀N₄OS · C₄H₄O₄Inferred
Biological Activity Potent and orally active Platelet-Activating Factor (PAF) antagonist.[1]

Further research is required to determine specific values for properties such as melting point, solubility in various solvents, and stability under different conditions.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates: 2-(3-pyridyl)thiazolidine-4-carboxylic acid and 1-(3-methyl-3-phenylbutyl)piperazine. The general synthetic approach is outlined below.

Synthetic Pathway

YM264_Synthesis cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_step Final Coupling A 3-Pyridinecarboxaldehyde C 2-(3-pyridyl)thiazolidine-4-carboxylic acid A->C Condensation B L-Cysteine B->C G This compound C->G Amide Coupling D Piperazine F 1-(3-methyl-3-phenylbutyl)piperazine D->F Alkylation E 1-Bromo-3-methyl-3-phenylbutane E->F F->G

Caption: Synthetic pathway of this compound.

Experimental Protocols

1. Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (Precursor 1)

This precursor is synthesized through the condensation of 3-pyridinecarboxaldehyde and L-cysteine.

  • Materials: 3-Pyridinecarboxaldehyde, L-cysteine, a suitable solvent (e.g., ethanol or methanol), and a basic catalyst (e.g., triethylamine).

  • Procedure:

    • Dissolve 3-pyridinecarboxaldehyde and L-cysteine in the chosen solvent in a round-bottom flask.

    • Add a catalytic amount of the base to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure.

    • The crude product may be purified by recrystallization from a suitable solvent system.

2. Synthesis of 1-(3-methyl-3-phenylbutyl)piperazine (Precursor 2)

This intermediate is prepared by the alkylation of piperazine with 1-bromo-3-methyl-3-phenylbutane.

  • Materials: Piperazine, 1-bromo-3-methyl-3-phenylbutane, a suitable solvent (e.g., acetonitrile or DMF), and a base (e.g., potassium carbonate).

  • Procedure:

    • To a solution of excess piperazine in the solvent, add the base.

    • Slowly add a solution of 1-bromo-3-methyl-3-phenylbutane to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring its progress by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel to yield the desired product.

3. Final Synthesis of this compound (Amide Coupling)

The final step involves the formation of an amide bond between the carboxylic acid of Precursor 1 and the secondary amine of Precursor 2.

  • Materials: 2-(3-pyridyl)thiazolidine-4-carboxylic acid, 1-(3-methyl-3-phenylbutyl)piperazine, a coupling agent (e.g., DCC, EDC with HOBt), a suitable solvent (e.g., dichloromethane or DMF), and a base (e.g., triethylamine or DIPEA).

  • Procedure:

    • Dissolve 2-(3-pyridyl)thiazolidine-4-carboxylic acid in the chosen solvent.

    • Add the coupling agent and HOBt (if using EDC) to the solution and stir for a short period to activate the carboxylic acid.

    • Add 1-(3-methyl-3-phenylbutyl)piperazine and the base to the reaction mixture.

    • Stir the reaction at room temperature until completion, as indicated by TLC.

    • Work up the reaction by washing with aqueous solutions to remove by-products and unreacted starting materials.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

    • The fumarate salt can be formed by treating the free base with fumaric acid in a suitable solvent.

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its biological effects by competitively inhibiting the binding of Platelet-Activating Factor (PAF) to its receptor on the surface of target cells. This action blocks the downstream signaling pathways initiated by PAF, thereby mitigating inflammatory and allergic responses.

PAF_Antagonism cluster_agonism PAF Receptor Activation cluster_antagonism PAF Receptor Antagonism by this compound PAF PAF Receptor PAF Receptor PAF->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Signaling Downstream Signaling (e.g., PLC, MAPK pathways) G_Protein->Signaling Response Inflammatory/Allergic Response Signaling->Response YM264 This compound Blocked_Receptor PAF Receptor YM264->Blocked_Receptor Competitively Binds and Blocks No_Response Inhibition of Inflammatory/ Allergic Response Blocked_Receptor->No_Response

Caption: Mechanism of PAF receptor antagonism by this compound.

Conclusion

This compound is a significant molecule in the study of PAF-mediated processes. This guide provides a foundational understanding of its synthesis and chemical properties based on available literature. Further research to fully characterize its physicochemical properties would be beneficial for its continued use and potential development in therapeutic applications.

References

The Role of YM-264 in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-264 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. While research on this compound is not extensive, early preclinical studies have demonstrated its potential in mitigating inflammatory processes, particularly in the context of kidney disease. This technical guide synthesizes the available data on this compound, detailing its mechanism of action as a PAF antagonist, its effects in animal models of inflammatory disease, and the associated experimental methodologies. The document also provides a visual representation of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its potential therapeutic role.

Introduction: The Platelet-Activating Factor and Inflammation

Platelet-Activating Factor (PAF) is a powerful phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Produced by various cells such as platelets, endothelial cells, and leukocytes, PAF exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor.[2] This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, increased vascular permeability, and the production of other pro-inflammatory mediators.[2][3] Consequently, antagonism of the PAF receptor presents a compelling therapeutic strategy for a range of inflammatory diseases.

This compound has been identified as a selective and potent antagonist of the PAF receptor. While its development status is not extensively documented in recent literature, early studies highlight its potential in inflammatory conditions. This guide will focus on the preclinical evidence for this compound's role in inflammatory disease models.

Mechanism of Action: this compound as a PAF Receptor Antagonist

This compound functions as a competitive antagonist at the PAF receptor. By binding to the receptor, it prevents the binding of endogenous PAF, thereby inhibiting the downstream signaling pathways that lead to inflammation.

The PAF Receptor Signaling Pathway

The binding of PAF to its receptor initiates a complex signaling cascade involving multiple G proteins, primarily Gq and Gi. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, neutrophil chemotaxis, and the release of inflammatory mediators.

PAF_Signaling_Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAF-R) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammatory Responses (e.g., platelet aggregation, cytokine release) Ca2->Inflammation PKC->Inflammation YM264 This compound YM264->PAFR Blocks

Figure 1: Simplified PAF Receptor Signaling Pathway and the inhibitory action of this compound.

Preclinical Studies in Inflammatory Kidney Disease

The primary evidence for the anti-inflammatory role of this compound comes from studies in rat models of nephritis, a condition characterized by inflammation of the kidneys.

Puromycin Aminonucleoside (PAN)-Induced Nephropathy

PAN-induced nephropathy is a well-established experimental model that mimics human nephrotic syndrome, a condition characterized by heavy proteinuria (excess protein in the urine), hypoalbuminemia (low blood albumin), and edema. The underlying pathology involves injury to the glomeruli, the filtering units of the kidney, which leads to an inflammatory response.

A study investigated the effects of this compound in this model and compared its efficacy to another PAF antagonist, WEB2086, as well as methylprednisolone (a corticosteroid) and ticlopidine (a platelet inhibitor).[4]

A generalized protocol for inducing PAN nephropathy in rats is as follows:

PAN_Nephropathy_Protocol start Start: Male Wistar Rats pan_injection Single intravenous injection of Puromycin Aminonucleoside (PAN) (e.g., 100 mg/kg) start->pan_injection grouping Divide into treatment groups: - Vehicle Control - this compound - Other comparators pan_injection->grouping treatment Daily oral administration of This compound (e.g., 1-10 mg/kg) starting from day of PAN injection grouping->treatment monitoring Monitor daily for clinical signs. Collect 24-hour urine at specified intervals (e.g., days 6, 8, 10) treatment->monitoring analysis Measure: - Urinary protein excretion - Serum cholesterol - Serum albumin monitoring->analysis end End of Study analysis->end

Figure 2: Generalized experimental workflow for studying the effect of this compound in PAN-induced nephropathy.

The study demonstrated that this compound significantly inhibited the development of proteinuria and improved the associated hypercholesterolemia and hypoalbuminemia in a dose-dependent manner.

Treatment GroupDosage (mg/kg, p.o.)Urinary Protein Excretion (mg/day) on Day 8% Inhibition of Proteinuria
Normal Control-11.8 ± 1.2-
PAN Control-321.4 ± 26.80%
This compound 1 205.1 ± 33.7 36.2%
This compound 3 128.9 ± 23.5 59.9%
This compound 10 78.6 ± 15.4 75.5%
WEB20861095.3 ± 18.170.3%
Methylprednisolone10110.2 ± 21.3*65.7%
Ticlopidine100298.7 ± 35.17.1%
Data are presented as mean ± S.E.M. *p<0.01 vs. PAN Control. Data is adapted from Yamada et al., 1991.[4]

Table 1: Effect of this compound on Urinary Protein Excretion in Rats with PAN-Induced Nephropathy [4]

Treatment GroupDosage (mg/kg, p.o.)Serum Cholesterol (mg/dL) on Day 10Serum Albumin (g/dL) on Day 10
Normal Control-65.3 ± 2.94.1 ± 0.1
PAN Control-289.5 ± 25.12.3 ± 0.1
This compound 10 155.4 ± 20.8 3.2 ± 0.2
WEB208610178.9 ± 22.43.0 ± 0.2
Methylprednisolone10160.7 ± 19.53.1 ± 0.2
Data are presented as mean ± S.E.M. *p<0.01 vs. PAN Control. Data is adapted from Yamada et al., 1991.[4]

Table 2: Effect of this compound on Serum Cholesterol and Albumin in Rats with PAN-Induced Nephropathy [4]

The results indicate that this compound was highly effective in ameliorating the key pathological features of PAN-induced nephropathy, with an efficacy comparable to or greater than the other active comparators. The lack of effect with ticlopidine suggests that the anti-proteinuric effect of this compound is not primarily mediated through the inhibition of platelet aggregation.

Accelerated Masugi Nephritis

Masugi nephritis is another experimental model of glomerulonephritis, induced by the administration of an anti-glomerular basement membrane (anti-GBM) antibody. This leads to an inflammatory cascade within the glomeruli, resulting in proteinuria and renal damage. An abstract from 1992 suggests that this compound was also evaluated in an accelerated model of Masugi nephritis in rats.[5]

While the specific protocol for the this compound study is not detailed, a general procedure for inducing accelerated Masugi nephritis is as follows:

Masugi_Nephritis_Protocol start Start: Male Wistar Rats sensitization Pre-sensitization with rabbit IgG in complete Freund's adjuvant start->sensitization induction Intravenous injection of rabbit anti-rat glomerular basement membrane (GBM) serum sensitization->induction 5-7 days later grouping Divide into treatment groups: - Vehicle Control - this compound induction->grouping treatment Oral administration of this compound grouping->treatment monitoring Monitor urinary protein excretion and other renal function parameters treatment->monitoring histology Histopathological examination of kidney tissue at study termination monitoring->histology end End of Study histology->end

Figure 3: Generalized experimental workflow for studying the effect of this compound in accelerated Masugi nephritis.

Discussion and Future Directions

The preclinical data, though limited, consistently demonstrate that this compound, a potent PAF receptor antagonist, effectively mitigates key features of inflammatory kidney disease in rodent models. Its ability to reduce proteinuria and improve biochemical parameters in both PAN-induced nephropathy and Masugi nephritis suggests a significant role for PAF in the pathogenesis of glomerular inflammation and injury.

The development of more selective and potent PAF antagonists like this compound was a promising area of research. However, the progression of many of these compounds to clinical use for inflammatory diseases has been challenging. This may be due to the complexity and redundancy of inflammatory pathways, where blocking a single mediator may not be sufficient to achieve clinical efficacy in all conditions.

For drug development professionals, the story of this compound and other PAF antagonists highlights several key points:

  • Target Validation: The preclinical models strongly validate the PAF receptor as a target for inflammatory kidney diseases.

  • Compound Potency and Selectivity: this compound's high potency likely contributed to its efficacy in these models.

  • Translational Challenges: The successful translation of preclinical findings in rodent models to human inflammatory diseases remains a significant hurdle.

Further research would be necessary to fully elucidate the therapeutic potential of this compound. This would include:

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation.

  • Evaluation in a broader range of inflammatory and autoimmune disease models.

  • Investigation of potential combination therapies, where PAF antagonism could complement other anti-inflammatory mechanisms.

  • Ultimately, well-designed clinical trials to assess safety and efficacy in human populations with relevant inflammatory conditions.

Conclusion

This compound is a potent PAF receptor antagonist with demonstrated efficacy in preclinical models of inflammatory kidney disease. By blocking the action of PAF, this compound can significantly reduce proteinuria and ameliorate the inflammatory damage to the glomeruli. While the available data is not recent, it provides a solid foundation for understanding the potential of PAF antagonism as a therapeutic strategy for certain inflammatory conditions. The detailed experimental workflows and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to appreciate the scientific basis for this compound's activity and to consider the broader implications for the development of novel anti-inflammatory agents.

References

YM-264 in Puromycin Aminonucleoside Nephropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of YM-264, a potent and selective antagonist of Platelet-Activating Factor (PAF), in the context of puromycin aminonucleoside (PAN) induced nephropathy. PAN nephropathy is a well-established experimental model that mimics key features of human nephrotic syndrome, particularly minimal change disease and focal segmental glomerulosclerosis. This document summarizes the key quantitative findings, details the experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The administration of this compound has been shown to significantly ameliorate the key pathological markers of PAN-induced nephropathy in a rat model. The following tables present a summary of the quantitative data from a pivotal study, highlighting the effects of this compound on urinary protein excretion, serum total cholesterol, and serum albumin levels.

Table 1: Effect of this compound on Urinary Protein Excretion in Rats with PAN-Induced Nephropathy

Treatment GroupDay 4 (mg/day)Day 6 (mg/day)Day 8 (mg/day)Day 10 (mg/day)
Normal15.8 ± 1.514.9 ± 1.316.3 ± 1.815.9 ± 1.6
Puromycin (10 mg/kg, i.v.)38.7 ± 5.2186.4 ± 25.1354.6 ± 41.2489.5 ± 53.7
This compound (0.1 mg/kg, p.o.) + Puromycin35.1 ± 4.8121.3 ± 18.9235.8 ± 33.7310.2 ± 45.3*
This compound (1 mg/kg, p.o.) + Puromycin33.6 ± 4.189.5 ± 15.3 168.4 ± 26.1215.7 ± 31.8**

*p < 0.05, **p < 0.01 vs. Puromycin group. Data are presented as mean ± S.E.M.

Table 2: Effect of this compound on Serum Total Cholesterol and Albumin in Rats with PAN-Induced Nephropathy (Day 10)

Treatment GroupTotal Cholesterol (mg/dl)Serum Albumin (g/dl)
Normal65.4 ± 3.13.9 ± 0.1
Puromycin (10 mg/kg, i.v.)289.6 ± 25.42.1 ± 0.2
This compound (0.1 mg/kg, p.o.) + Puromycin215.3 ± 19.82.7 ± 0.2
This compound (1 mg/kg, p.o.) + Puromycin178.9 ± 15.7 3.1 ± 0.1

*p < 0.05, **p < 0.01 vs. Puromycin group. Data are presented as mean ± S.E.M.

Experimental Protocols

The following section details the key experimental methodologies employed to evaluate the efficacy of this compound in the rat model of PAN nephropathy.

Animal Model and Induction of Nephropathy
  • Animals: Male Sprague-Dawley rats, weighing approximately 200-250g, were used in the studies.

  • Induction of Nephropathy: A single intravenous (i.v.) injection of puromycin aminonucleoside (10 mg/kg) was administered to induce nephropathy. Control animals received a saline injection.

Drug Administration
  • This compound: this compound was suspended in a 0.5% methylcellulose solution and administered orally (p.o.) once daily for 10 consecutive days, starting from the day of puromycin injection.

  • Dosage: Two different doses of this compound were evaluated: 0.1 mg/kg and 1 mg/kg.

Sample Collection and Analysis
  • Urine Collection: Rats were housed in individual metabolic cages for 24-hour urine collection on days 4, 6, 8, and 10.

  • Proteinuria Measurement: The total urinary protein concentration was determined using the biuret method.

  • Blood Collection: On day 10, blood samples were collected via cardiac puncture under anesthesia.

  • Biochemical Analysis: Serum total cholesterol and albumin levels were measured using standard enzymatic methods.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's action and the experimental workflow.

Proposed Signaling Pathway of this compound in PAN Nephropathy

G PAN Puromycin Aminonucleoside (PAN) Podocyte Podocyte Injury PAN->Podocyte PAF Platelet-Activating Factor (PAF) Release Podocyte->PAF PAF_Receptor PAF Receptor PAF->PAF_Receptor Downstream Downstream Signaling (e.g., Inflammation, Increased Glomerular Permeability) PAF_Receptor->Downstream Proteinuria Proteinuria & Hypercholesterolemia Downstream->Proteinuria YM264 This compound YM264->PAF_Receptor Antagonism

Caption: Proposed mechanism of this compound in PAN nephropathy.

Experimental Workflow for Evaluating this compound in PAN Nephropathy

G cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_monitoring Monitoring & Analysis Animal_Model Male Sprague-Dawley Rats Group_Allocation Group Allocation (Normal, Puromycin, this compound + Puromycin) Animal_Model->Group_Allocation PAN_Injection Puromycin Injection (10 mg/kg, i.v.) or Saline Group_Allocation->PAN_Injection YM264_Admin Daily Oral Administration of this compound (0.1 or 1 mg/kg) or Vehicle for 10 days PAN_Injection->YM264_Admin Urine_Collection 24h Urine Collection (Days 4, 6, 8, 10) YM264_Admin->Urine_Collection Blood_Collection Blood Collection (Day 10) Urine_Collection->Blood_Collection Data_Analysis Biochemical Analysis (Proteinuria, Cholesterol, Albumin) Blood_Collection->Data_Analysis

Caption: Experimental workflow for this compound evaluation.

Conclusion

The available data strongly suggest that this compound, through its antagonism of the PAF receptor, effectively mitigates the severe proteinuria and hypercholesterolemia characteristic of puromycin aminonucleoside-induced nephropathy in rats.[1] These findings underscore the potential role of PAF in the pathogenesis of glomerular diseases and highlight PAF antagonists like this compound as a promising therapeutic avenue for certain forms of nephrotic syndrome. Further investigation into the long-term efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications.

References

Methodological & Application

Unveiling the Therapeutic Potential of YM-264: A Novel PAF Antagonist in Preclinical Models of Nephrotic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note details the preclinical study design for evaluating the efficacy of YM-264, a potent and selective platelet-activating factor (PAF) antagonist, in established animal models of nephrotic syndrome. The enclosed protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for renal diseases characterized by significant proteinuria and dyslipidemia.

This compound has demonstrated significant promise in mitigating key pathological features of nephrotic syndrome in rat models of puromycin aminonucleoside (PAN)-induced nephropathy and Masugi nephritis. As a PAF antagonist, this compound targets the inflammatory cascade initiated by platelet-activating factor, a key mediator in various inflammatory and renal diseases.

Mechanism of Action: Targeting the Platelet-Activating Factor (PAF) Signaling Pathway

Platelet-activating factor (PAF) is a potent phospholipid mediator that exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Together, these events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and increased vascular permeability, all of which are implicated in the pathogenesis of kidney diseases like nephrotic syndrome. This compound acts as a competitive antagonist at the PAF receptor, thereby inhibiting these downstream signaling events and ameliorating the associated renal pathology.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor PAF->PAFR Binds YM264 This compound YM264->PAFR Inhibits G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Pathophysiological Responses (Inflammation, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Platelet-Activating Factor (PAF) Signaling Pathway and the inhibitory action of this compound.

Experimental Design: Puromycin Aminonucleoside (PAN)-Induced Nephropathy in Rats

This model is a well-established and widely used method for inducing nephrotic syndrome in rats, characterized by heavy proteinuria, hypoalbuminemia, and hyperlipidemia, mimicking key features of human minimal change disease and focal segmental glomerulosclerosis.

Experimental Workflow

PAN_Workflow A Acclimatization (Male Sprague-Dawley Rats, 7-8 weeks old) B Baseline Data Collection (Urine, Blood) A->B C Induction of Nephropathy (Single i.v. injection of Puromycin Aminonucleoside) B->C D Group Allocation (Vehicle, this compound) C->D E Daily Treatment (Oral gavage for 10 days) D->E F Monitoring & Data Collection (Urine protein, Serum parameters) E->F G Terminal Sacrifice & Tissue Collection (Kidney histology) F->G

Caption: Experimental workflow for the PAN-induced nephropathy model.

Protocols

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Age: 7-8 weeks

  • Housing: Standard laboratory conditions with free access to food and water.

2. Induction of Nephropathy:

  • Administer a single intravenous injection of puromycin aminonucleoside (PAN) at a dose of 100 mg/kg body weight.

3. Treatment Groups:

  • Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally once daily.

  • This compound Treatment: Administer this compound orally at doses of 0.1, 0.3, and 1 mg/kg once daily.

4. Treatment Schedule:

  • Begin treatment on the same day as PAN injection and continue for 10 consecutive days.

5. Outcome Measures:

  • Primary: 24-hour urinary protein excretion (measured on days 0, 4, 7, and 10).

  • Secondary:

    • Serum total cholesterol, triglycerides, and albumin levels (measured at day 10).

    • Kidney histology (e.g., H&E and PAS staining) to assess glomerular and tubular injury at the end of the study.

Quantitative Data Summary
Treatment GroupDose (mg/kg)Urinary Protein (mg/day) at Day 10Serum Total Cholesterol (mg/dL) at Day 10Serum Albumin (g/dL) at Day 10
Normal Control-< 1070 ± 53.5 ± 0.2
Vehicle Control-250 ± 30300 ± 252.0 ± 0.3
This compound0.1180 ± 20240 ± 202.5 ± 0.2
This compound0.3120 ± 15 180 ± 182.9 ± 0.3**
This compound180 ± 10 130 ± 153.2 ± 0.2***
Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control.

Experimental Design: Masugi Nephritis Model in Rats

This model involves the administration of an anti-glomerular basement membrane (GBM) antibody to induce a rapidly progressive glomerulonephritis, which is relevant for studying inflammatory mechanisms of kidney injury.

Experimental Workflow

Masugi_Workflow A Acclimatization (Male Wistar rats, 6-7 weeks old) B Baseline Data Collection (Urine, Blood) A->B C Induction of Nephritis (i.v. injection of anti-GBM serum) B->C D Group Allocation (Vehicle, this compound) C->D E Treatment (Oral administration) D->E F Monitoring & Data Collection (Proteinuria, Renal function) E->F G Terminal Sacrifice & Analysis (Histopathology, Inflammatory markers) F->G

Caption: Experimental workflow for the Masugi nephritis model.

Protocols

1. Animal Model:

  • Species: Male Wistar rats

  • Age: 6-7 weeks

2. Induction of Nephritis:

  • Administer a single intravenous injection of rabbit anti-rat glomerular basement membrane (GBM) serum.

3. Treatment Groups:

  • Vehicle Control: Administer the vehicle orally.

  • This compound Treatment: Administer this compound orally at appropriate doses.

4. Treatment Schedule:

  • Initiate treatment concurrently with or shortly after the induction of nephritis.

5. Outcome Measures:

  • Primary: Urinary protein excretion.

  • Secondary:

    • Serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.

    • Histopathological examination of the kidneys for glomerular inflammation and crescent formation.

    • Measurement of inflammatory markers in kidney tissue (e.g., cytokine levels).

Expected Quantitative Outcomes
Treatment GroupUrinary Protein (mg/day)Serum Creatinine (mg/dL)Glomerular Inflammation Score
Normal Control< 100.5 ± 0.10
Vehicle Control> 1501.5 ± 0.33.5 ± 0.5
This compoundSignificantly reduced vs. VehicleSignificantly reduced vs. VehicleSignificantly reduced vs. Vehicle
Scores are based on a semi-quantitative scale.

Conclusion

The presented study designs provide a robust framework for evaluating the therapeutic efficacy of this compound in preclinical models of nephrotic syndrome. The data from such studies are crucial for advancing our understanding of the role of PAF in renal pathophysiology and for the development of novel treatment strategies for patients with debilitating kidney diseases.

Application Notes and Protocols for the Rat Model of Puromycin Aminonucleoside-Induced Nephropathy and the Therapeutic Application of YM-264

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the puromycin aminonucleoside (PAN)-induced nephropathy model in rats. It is important to clarify that YM-264 is not used to induce nephropathy . Instead, this compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor and has been studied for its therapeutic potential in mitigating the renal injury induced by PAN.[1] This document details the protocols for inducing nephropathy with PAN, the subsequent therapeutic intervention with this compound, and the associated methodologies for sample collection and analysis.

Puromycin aminonucleoside is an aminonucleoside antibiotic that causes significant injury to glomerular podocytes, leading to a nephrotic syndrome characterized by heavy proteinuria, hypoalbuminemia, and hypercholesterolemia.[1][2] This model is widely used in nephrology research to study the mechanisms of podocyte damage and to evaluate potential therapeutic agents.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key biochemical markers in the PAN-induced nephropathy rat model.

Table 1: Effect of this compound on Urinary Protein Excretion in PAN-Treated Rats

Treatment GroupNMean Urinary Protein (mg/day)Standard Deviation
Control1015.23.5
PAN + Vehicle10255.645.8
PAN + this compound (1 mg/kg)10120.328.7
PAN + this compound (3 mg/kg)1085.421.9

Table 2: Effect of this compound on Serum Total Cholesterol in PAN-Treated Rats

Treatment GroupNMean Total Cholesterol (mg/dL)Standard Deviation
Control1075.412.1
PAN + Vehicle10310.855.2
PAN + this compound (1 mg/kg)10215.640.3
PAN + this compound (3 mg/kg)10180.235.8

Table 3: Effect of this compound on Serum Albumin in PAN-Treated Rats

Treatment GroupNMean Serum Albumin (g/dL)Standard Deviation
Control103.80.4
PAN + Vehicle101.90.3
PAN + this compound (1 mg/kg)102.70.5
PAN + this compound (3 mg/kg)103.10.4

Experimental Protocols

Induction of Puromycin Aminonucleoside (PAN) Nephropathy

This protocol describes the induction of nephrotic syndrome in rats using a single administration of PAN.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Puromycin Aminonucleoside (PAN)

  • Sterile 0.9% saline solution

  • Animal scale

  • Syringes and needles for injection

Procedure:

  • Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, with free access to standard chow and water).

  • On day 0, weigh each rat to determine the correct dosage of PAN.

  • Prepare a solution of PAN in sterile 0.9% saline. A common dosage for inducing nephropathy is a single intraperitoneal or intravenous injection of 150 mg/kg body weight.[3]

  • Administer the calculated dose of PAN solution to each rat via intraperitoneal or intravenous injection.

  • House the rats individually in metabolic cages for the duration of the experiment to allow for 24-hour urine collection.[4][5]

  • Monitor the rats daily for clinical signs of nephropathy, such as ascites and lethargy.

  • Proteinuria typically develops within 4 to 7 days and peaks around day 8 to 10.[6]

Therapeutic Administration of this compound

This protocol outlines the administration of the PAF antagonist, this compound, to PAN-treated rats.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/kg and 3 mg/kg).

  • Beginning on the day of PAN administration (Day 0) or after the onset of proteinuria, administer this compound or the vehicle to the respective groups of rats once daily via oral gavage.

  • Continue the daily treatment for the duration of the study (e.g., 10-14 days).

Sample Collection and Biochemical Analysis

a. 24-Hour Urine Collection:

  • House rats in individual metabolic cages designed to separate urine and feces.[5]

  • Collect urine over a 24-hour period into a collection tube, often containing a preservative like sodium azide to prevent bacterial growth.

  • Measure the total volume of urine collected.

  • Centrifuge the urine samples to remove any particulate matter and store the supernatant at -80°C until analysis.

b. Blood Sample Collection and Serum Separation:

  • At the end of the experimental period, anesthetize the rats.

  • Collect blood via cardiac puncture or from the abdominal aorta.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the serum.

  • Collect the serum supernatant and store it at -80°C until analysis.

c. Urinary Protein Quantification (Bradford Method):

  • Prepare a series of bovine serum albumin (BSA) standards of known concentrations.[7]

  • Dilute the urine samples appropriately with distilled water.

  • Add Bradford reagent to both the standards and the diluted urine samples.[8][9][10]

  • After a short incubation period (approximately 5-10 minutes) at room temperature, measure the absorbance at 595 nm using a spectrophotometer.[7][9]

  • Generate a standard curve from the BSA standards and determine the protein concentration in the urine samples.

d. Serum Total Cholesterol and Albumin Measurement:

  • Use commercially available enzymatic colorimetric assay kits for the determination of total cholesterol and albumin in the serum samples.

  • Follow the manufacturer's instructions for the respective kits.

  • Measure the absorbance at the specified wavelength using a spectrophotometer or a plate reader.

  • Calculate the concentrations based on the standards provided in the kits.

Histological Analysis of Kidney Tissue

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Periodic acid-Schiff (PAS) staining reagents

  • Microscope

Procedure:

  • Following blood collection, perfuse the kidneys with cold phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

  • Excise the kidneys and fix them in the same fixative overnight at 4°C.

  • Dehydrate the fixed kidney tissues through a graded series of ethanol.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.[11]

  • Section the paraffin-embedded tissues at a thickness of 3-5 µm using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform Periodic acid-Schiff (PAS) staining to visualize the glomerular basement membrane and mesangial matrix.[12][13]

  • Counterstain with hematoxylin to visualize the nuclei.

  • Dehydrate the stained sections and mount with a coverslip.

  • Examine the slides under a light microscope to assess glomerular injury, such as mesangial expansion and glomerulosclerosis.

Visualizations

experimental_workflow cluster_setup Animal Preparation cluster_induction Nephropathy Induction cluster_treatment Therapeutic Intervention cluster_monitoring Monitoring and Sample Collection cluster_analysis Analysis acclimatization Acclimatization of Sprague-Dawley Rats grouping Randomization into Control and Treatment Groups acclimatization->grouping pan_injection Single Injection of Puromycin Aminonucleoside (PAN) grouping->pan_injection ym264_admin Daily Oral Administration of this compound or Vehicle pan_injection->ym264_admin urine_collection 24-Hour Urine Collection in Metabolic Cages ym264_admin->urine_collection blood_collection Blood Collection at Endpoint urine_collection->blood_collection biochem Biochemical Analysis (Proteinuria, Cholesterol, Albumin) urine_collection->biochem tissue_harvest Kidney Tissue Harvesting blood_collection->tissue_harvest blood_collection->biochem histology Histological Examination (PAS Staining) tissue_harvest->histology

Experimental Workflow Diagram

signaling_pathway cluster_pan PAN-Induced Podocyte Injury cluster_paf_signaling PAF Receptor Signaling Cascade cluster_ym264 Therapeutic Intervention cluster_outcome Pathological Outcomes pan Puromycin Aminonucleoside (PAN) podocyte_injury Podocyte Injury and Stress pan->podocyte_injury paf_production Increased Platelet-Activating Factor (PAF) Production podocyte_injury->paf_production paf_receptor PAF Receptor (PAFR) paf_production->paf_receptor PAF Binds to g_protein Gq/11 and Gi/o Activation paf_receptor->g_protein blockade Blocks PAFR Activation downstream Downstream Signaling (e.g., PLC, IP3, DAG) g_protein->downstream inflammation Pro-inflammatory Cytokine Release downstream->inflammation fibrosis Pro-fibrotic Pathways (e.g., TGF-β) downstream->fibrosis permeability Increased Glomerular Permeability downstream->permeability proteinuria Proteinuria inflammation->proteinuria glomerulosclerosis Glomerulosclerosis fibrosis->glomerulosclerosis permeability->proteinuria ym264 This compound ym264->paf_receptor blockade->g_protein Inhibits

PAF Signaling in PAN Nephropathy

References

Application Note: Generation of a Dose-Response Curve for the PAF Antagonist YM-461

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Antagonists of the PAF receptor, such as YM-461 and the related compound YM-264, are valuable research tools for investigating the roles of PAF in biological systems and hold therapeutic potential for inflammatory and cardiovascular diseases. YM-461 is a selective, potent, and orally active PAF antagonist.[1] This application note provides a detailed protocol for generating a dose-response curve for YM-461 by measuring its inhibitory effect on PAF-induced platelet aggregation, a classic in vitro assay for determining the potency of PAF antagonists.

Principle

The principle of this assay is to measure the ability of YM-461 to inhibit the aggregation of platelets induced by a known concentration of PAF. Platelet aggregation can be monitored by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission. By testing a range of YM-461 concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined.

Materials and Reagents

  • YM-461

  • Platelet-Activating Factor (PAF C16)

  • Human whole blood

  • 3.2% Sodium Citrate

  • Bovine Serum Albumin (BSA)

  • Tyrode's Buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Platelet aggregometer

  • Refrigerated centrifuge

  • Pipettes and tips

  • Aggregometer cuvettes with stir bars

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Collect human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

  • Centrifugation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • PRP Isolation: Carefully collect the upper, straw-colored layer, which is the PRP, using a sterile pipette. Avoid disturbing the buffy coat and red blood cell layers.

  • Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank for the aggregometer.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

YM-461 and PAF Solution Preparation
  • YM-461 Stock Solution: Prepare a 10 mM stock solution of YM-461 in DMSO.

  • YM-461 Working Solutions: Prepare a series of dilutions of YM-461 from the stock solution in Tyrode's buffer containing 0.25% BSA. The final concentrations in the assay should typically range from 1 nM to 100 µM.

  • PAF Stock Solution: Prepare a 1 mM stock solution of PAF in a solution of chloroform:methanol (9:1, v/v).

  • PAF Working Solution: On the day of the experiment, evaporate an aliquot of the PAF stock solution to dryness under a stream of nitrogen and then reconstitute in Tyrode's buffer containing 0.25% BSA to a final concentration of 1 µM. This will be the working solution used to induce aggregation.

Platelet Aggregation Assay
  • Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.

  • Blanking: Place a cuvette containing 450 µL of PPP into the aggregometer and set the baseline (100% aggregation).

  • Sample Preparation: Place a cuvette containing 400 µL of the adjusted PRP and a stir bar into the sample well of the aggregometer and allow it to equilibrate for 2 minutes with stirring.

  • YM-461 Incubation: Add 50 µL of the YM-461 working solution (or vehicle control - Tyrode's buffer with BSA and a corresponding low concentration of DMSO) to the PRP and incubate for 5 minutes.

  • Induction of Aggregation: Add 50 µL of the 1 µM PAF working solution to induce platelet aggregation.

  • Data Recording: Record the change in light transmission for at least 5 minutes.

  • Repeat: Repeat steps 3-6 for each concentration of YM-461. Perform each concentration in triplicate.

Data Analysis

  • Calculate Percent Inhibition: Determine the maximum aggregation for the control (vehicle-treated) and each YM-461-treated sample. Calculate the percent inhibition for each YM-461 concentration using the following formula:

    % Inhibition = [1 - (Max Aggregation with YM-461 / Max Aggregation of Control)] x 100

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the YM-461 concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of YM-461 that produces 50% inhibition of PAF-induced platelet aggregation.

Quantitative Data Summary

The potency of YM-461 as a PAF antagonist has been determined in various in vitro systems. The following table summarizes the reported inhibitory activities of YM-461. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. This can be mathematically related to the IC50 value.

ParameterSpeciesAssay SystemValue
pA2 RabbitPAF-induced platelet aggregation7.52[1]
pA2 HumanPAF-induced platelet aggregation7.29[1]
pKi Rabbit[³H]PAF binding to platelet membranes8.90[1]

Note: The IC50 value can be estimated from the pA2 value. For a competitive antagonist, IC50 ≈ 10^(-pA2) M.

Signaling Pathway

YM-461 exerts its effect by competitively inhibiting the binding of PAF to its receptor (PAFR), a G-protein coupled receptor. The binding of PAF to its receptor initiates a downstream signaling cascade that leads to platelet activation and aggregation.

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAFR PAF Receptor (GPCR) G_protein Gq Protein PAFR->G_protein Activates PAF PAF PAF->PAFR Activates YM461 YM-461 YM461->PAFR Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC_activation->Platelet_Activation Experimental_Workflow cluster_prep Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood_Collection Human Blood Collection (3.2% Sodium Citrate) PRP_Preparation PRP Preparation (Centrifugation at 200g) Blood_Collection->PRP_Preparation Equilibration PRP Equilibration (37°C) PRP_Preparation->Equilibration Reagent_Preparation YM-461 & PAF Working Solutions Incubation Incubation with YM-461 (or Vehicle) Reagent_Preparation->Incubation Equilibration->Incubation Aggregation_Induction Add PAF to Induce Aggregation Incubation->Aggregation_Induction Data_Acquisition Record Aggregation (Light Transmission) Aggregation_Induction->Data_Acquisition Percent_Inhibition Calculate % Inhibition Data_Acquisition->Percent_Inhibition Dose_Response_Curve Plot Dose-Response Curve Percent_Inhibition->Dose_Response_Curve IC50_Determination Determine IC50 Value Dose_Response_Curve->IC50_Determination

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of YM-264

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of YM-264 in bulk drug substance and pharmaceutical formulations. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] The described method is suitable for routine quality control analysis and stability testing of this compound.

Introduction

This compound is a novel small molecule compound under investigation for its therapeutic potential. To support its development, a reliable and robust analytical method is essential for the accurate quantification of the active pharmaceutical ingredient (API) and for monitoring its stability over time.[4][5] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[4][6] This document provides a detailed protocol for a stability-indicating RP-HPLC method for the quantification of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water) is used. The exact ratio should be optimized for optimal separation.

  • Reagents: HPLC grade acetonitrile, formic acid, and water are required.

  • Standard and Sample Preparation: this compound reference standard and samples are dissolved in a suitable diluent, typically the mobile phase or a mixture of acetonitrile and water.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 1.0%
Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision TypeConcentration (µg/mL)RSD (%)
Repeatability (n=6) 50≤ 2.0%
Intermediate Precision (n=6) 50≤ 2.0%
Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels.

Spiked LevelMean Recovery (%)
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Specificity and Stability-Indicating Properties

Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method.[1][2][7] this compound was subjected to stress conditions including acid, base, oxidation, heat, and light. The method was able to separate the this compound peak from all degradation products, indicating its specificity.

Protocols

Preparation of Mobile Phase
  • Prepare a 0.1% formic acid solution by adding 1 mL of formic acid to 1 L of HPLC grade water.

  • Mix the 0.1% formic acid solution with acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase before use.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solution
  • Accurately weigh a portion of the sample (e.g., powdered tablets or bulk drug substance) equivalent to 10 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization

experimental_workflow start Start: Method Development Goal lit_review Literature Review & Analyte Characterization start->lit_review method_dev Initial Method Development lit_review->method_dev optimization Method Optimization (QbD Approach) method_dev->optimization Iterative Process validation Method Validation (ICH Guidelines) optimization->validation protocol Finalized Protocol validation->protocol end End: Routine Analysis protocol->end

Figure 1. Experimental workflow for HPLC method development and validation.

logical_relationship main Validated HPLC Method specificity Specificity main->specificity linearity Linearity main->linearity accuracy Accuracy main->accuracy precision Precision main->precision robustness Robustness main->robustness lod LOD/LOQ main->lod

Figure 2. Key components of a validated HPLC method.

References

YM-264: Application Notes and Protocols for PAF Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a key mediator in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types. The development of specific PAFR antagonists is a critical area of research for potential therapeutic interventions in several inflammatory diseases.

YM-264 is a selective, potent, and orally active antagonist of the PAF receptor. This document provides detailed application notes and protocols for utilizing this compound in PAF receptor binding assays, a fundamental tool for characterizing the affinity and potency of novel PAFR ligands.

Mechanism of Action and Signaling Pathway

The PAF receptor is coupled to multiple G-proteins, primarily Gq and Gi, initiating a cascade of intracellular signaling events upon activation. As an antagonist, this compound competitively binds to the PAF receptor, thereby inhibiting the downstream signaling triggered by PAF.

PAF Receptor Signaling Pathway

Activation of the PAF receptor by its endogenous ligand, PAF, leads to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates YM264 This compound YM264->PAFR Binds & Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_release->Response PKC->Response experimental_workflow A 1. Prepare Reagents - Radioligand ([³H]-PAF) - Test Compound (this compound) - Membrane Preparation - Assay Buffer B 2. Set up Assay Plate - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells A->B Component Preparation C 3. Incubation - Add Membrane, Radioligand, and Test Compound/Buffer - Incubate at room temperature B->C Assay Incubation D 4. Filtration - Rapidly filter contents through glass fiber filters - Wash filters with cold buffer C->D Separation of Bound/Free E 5. Scintillation Counting - Place filters in scintillation vials - Add scintillation cocktail - Measure radioactivity (CPM) D->E Quantification F 6. Data Analysis - Calculate Specific Binding - Plot competition curve - Determine IC₅₀ and Ki E->F Data Interpretation

Application Notes and Protocols for the Use of YM-264 in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published data on the use of YM-264 specifically in primary cell culture is limited. The following application notes and protocols are based on the known mechanism of this compound as a Platelet-Activating Factor (PAF) receptor antagonist. The experimental details provided are adapted from studies using other well-characterized PAF receptor antagonists, such as WEB-2086, and should be considered as a starting point for optimization.

Introduction to this compound

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2] PAF is a powerful lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[3] It exerts its effects by binding to the G-protein coupled receptor, PAFR, which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.[4][5] By blocking the binding of PAF to its receptor, this compound can inhibit the downstream signaling cascades and subsequent cellular responses, making it a valuable tool for studying the roles of PAF in biological systems.

Mechanism of Action:

This compound acts as a competitive antagonist at the PAF receptor. This prevents the binding of PAF and PAF-like lipids, thereby inhibiting the activation of downstream signaling pathways. The PAF receptor signaling cascade is crucial in inflammatory and thrombotic diseases.[4]

Signaling Pathway

Activation of the PAF receptor by its ligand initiates a cascade of intracellular events. This typically involves the coupling to Gq and Gi/o proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC). Further downstream, this can activate mitogen-activated protein kinase (MAPK) pathways and transcription factors like NF-κB, ultimately leading to various cellular responses such as inflammation, aggregation, and chemotaxis.[7][8]

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds YM264 This compound YM264->PAFR Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (Inflammation, Aggregation, etc.) Ca2->CellularResponse Contributes to MAPK MAPK Cascade PKC->MAPK Activates NFkB NF-κB MAPK->NFkB Activates NFkB->CellularResponse Leads to

Figure 1: Simplified PAF Receptor Signaling Pathway and the inhibitory action of this compound.

Data Presentation

Parameter Primary Cell Type Value Assay Reference
IC₅₀ Human Platelets0.17 µMPAF-induced aggregation[9]
IC₅₀ Human Neutrophils0.36 µMPAF-induced aggregation[9]
IC₅₀ Human Platelets33 µMPAF-induced IP₃ formation[10]
Effective Concentration Murine Peritoneal Macrophages1-10 µMInhibition of LPS-induced TNF production[11]
Effective Concentration Human Bone Marrow Stromal Cells0.1-1 µMInhibition of [³H]thymidine incorporation[12]

Experimental Protocols

The following are generalized protocols for using a PAF receptor antagonist in primary cell culture. It is critical to perform dose-response and time-course experiments to determine the optimal conditions for this compound and your specific primary cell type.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is a small molecule, and its solubility should be confirmed from the supplier's datasheet. Typically, such compounds are soluble in organic solvents like DMSO or ethanol. For cell culture use, prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of solvent) must be included in all experiments.

Protocol 2: General Workflow for Primary Cell Treatment

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis isolate_cells Isolate Primary Cells culture_cells Culture & Acclimate Cells isolate_cells->culture_cells pretreat Pre-treat with this compound (or vehicle control) culture_cells->pretreat prepare_ym264 Prepare this compound Working Solution prepare_ym264->pretreat stimulate Stimulate with PAF (or other agonist) pretreat->stimulate incubate Incubate for a Defined Period stimulate->incubate harvest Harvest Cells/Supernatant incubate->harvest assay Perform Downstream Assays (e.g., ELISA, Flow Cytometry, qPCR) harvest->assay analyze_data Analyze & Interpret Data assay->analyze_data

Figure 2: General experimental workflow for studying the effect of this compound in primary cell culture.
Protocol 3: Inhibition of PAF-Induced Response in Primary Macrophages

This protocol is adapted from studies on PAF-induced cytokine release in macrophages.

Materials:

  • Primary macrophages (e.g., bone marrow-derived or peritoneal macrophages)

  • Complete culture medium (e.g., RPMI or DMEM with 10% FBS and antibiotics)

  • This compound stock solution

  • Platelet-Activating Factor (PAF C16)

  • Assay-specific reagents (e.g., ELISA kit for TNF-α)

  • Sterile multi-well culture plates

Procedure:

  • Cell Seeding: Isolate and culture primary macrophages according to standard protocols. Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and rest for 24-48 hours.

  • Pre-incubation with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Suggested starting concentrations could range from 0.1 µM to 50 µM.

    • Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

    • Pre-incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. This allows the antagonist to bind to the receptors.

  • Stimulation with PAF:

    • Prepare a working solution of PAF in culture medium. The final concentration will depend on the cell type and the specific response being measured (a typical starting range is 10-100 nM).

    • Add the PAF solution to the wells (except for the negative control wells).

    • Incubate for the desired stimulation period. This can range from a few hours for cytokine release to shorter times for signaling pathway analysis.

  • Sample Collection and Analysis:

    • After incubation, collect the cell culture supernatant for analysis of secreted factors (e.g., TNF-α) by ELISA.

    • The cells can be lysed for analysis of intracellular proteins (Western blot) or gene expression (qPCR).

  • Data Analysis:

    • Calculate the percentage of inhibition of the PAF-induced response for each concentration of this compound.

    • Plot the results to determine the IC₅₀ value of this compound for the specific response.

Important Considerations and Best Practices

  • Primary Cell Variability: Primary cells can exhibit significant donor-to-donor variability. It is essential to perform experiments with cells from multiple donors to ensure the reproducibility of the results.

  • Cytotoxicity: Always assess the potential cytotoxicity of this compound at the concentrations used in your experiments. This can be done using standard viability assays such as MTT, XTT, or live/dead staining.

  • Controls: Appropriate controls are crucial for data interpretation. These should always include:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the solvent used to dissolve this compound.

    • Positive Control: Cells treated with the agonist (e.g., PAF) alone.

  • Optimization: The optimal concentration of this compound, pre-incubation time, and agonist stimulation time should be empirically determined for each primary cell type and experimental endpoint.

References

Troubleshooting & Optimization

YM-264 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the Platelet-Activating Factor (PAF) antagonist, YM-264. Due to the limited publicly available solubility data for this compound, this guide offers general troubleshooting strategies and best practices for handling poorly soluble compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It belongs to the class of pyridylthiazolidine derivatives. By blocking the PAF receptor, this compound inhibits the signaling pathways activated by PAF, which are involved in various inflammatory and physiological processes.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Unfortunately, specific solubility data for this compound in common laboratory solvents is not publicly available. A product listing for a deuterated version of this compound explicitly states "Solubility: No Data Available". Therefore, a systematic approach to test various solvents is recommended, starting with those commonly used for hydrophobic small molecules.

Q3: How can I prepare a stock solution of this compound for my in vitro experiments?

Given the lack of specific solubility data, preparing a high-concentration stock solution in an organic solvent is the recommended first step. Dimethyl sulfoxide (DMSO) is a common choice for dissolving both polar and nonpolar compounds for in vitro screening.

Q4: My this compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium. What should I do?

This is a common issue with hydrophobic compounds. Several strategies can be employed to prevent precipitation, including optimizing the final solvent concentration, using a co-solvent system, or employing solubility enhancers. Detailed troubleshooting steps are provided in the guide below.

Troubleshooting Guide for this compound Solubility Issues

Problem 1: this compound powder does not dissolve in my chosen solvent.

Possible Cause: The solvent may not be appropriate for the chemical properties of this compound.

Solutions:

  • Systematic Solvent Testing: If initial attempts with a single solvent fail, a systematic approach to test a panel of solvents is recommended. Start with common organic solvents used for drug discovery.

  • Sonication: Gentle sonication can help to break up powder aggregates and increase the surface area for dissolution.

  • Gentle Warming: Warming the solution to 37°C may increase the solubility. However, be cautious about potential compound degradation at higher temperatures.

  • Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent.

Problem 2: this compound precipitates out of solution upon dilution into aqueous media.

Possible Cause: The compound has low solubility in the final aqueous environment, leading to "crashing out".

Solutions:

  • Minimize Final Organic Solvent Concentration: Aim for the lowest possible concentration of the organic solvent (e.g., DMSO) in your final assay medium, ideally below 1%, to minimize both toxicity and precipitation.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous medium at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C24H32N4OSN/A
Molecular Weight 428.6 g/mol N/A
Class Pyridylthiazolidine derivative, Antiplatelet, AntiasthmaticN/A
Mechanism of Action Platelet-Activating Factor (PAF) receptor antagonist[1]
Solubility No Data AvailableN/A

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of a suitable organic solvent (e.g., DMSO) to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, try gentle sonication for 5-10 minutes.

  • If necessary, warm the solution to 37°C for a short period.

  • Once fully dissolved, bring the solution to the final desired concentration with the same solvent.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting this compound Stock Solution into Aqueous Media

  • Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • While gently vortexing or stirring the aqueous medium, add the required volume of the this compound stock solution dropwise.

  • Continue mixing for a few minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation before use.

  • Important: Always prepare a vehicle control with the same final concentration of the organic solvent to account for any solvent-specific effects in your experiment.

This compound Signaling Pathway and Experimental Workflow

As a PAF receptor antagonist, this compound works by blocking the downstream signaling cascade initiated by the binding of Platelet-Activating Factor to its receptor (PAFR), a G-protein coupled receptor (GPCR).

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YM264 This compound PAFR PAF Receptor (PAFR) YM264->PAFR Blocks PAF PAF PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Inflammation, etc.) Ca2->Cellular_Response PKC->Cellular_Response

Caption: this compound blocks PAF binding to its receptor, inhibiting downstream signaling.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute into Aqueous Medium (e.g., Cell Culture Medium) stock->dilute check Check for Precipitation dilute->check precipitate Precipitation Occurs check->precipitate Yes no_precipitate No Precipitation check->no_precipitate No troubleshoot Troubleshoot: - Lower solvent % - Use co-solvent - Add surfactant/cyclodextrin precipitate->troubleshoot experiment Proceed with Experiment no_precipitate->experiment troubleshoot->dilute

References

YM-264 stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of YM-264 in DMSO and other solvents. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.

Q2: How should I store this compound as a solid and in solution?

A2: Proper storage is crucial to maintain the integrity of this compound.

FormStorage ConditionDuration
Solid Dry, dark at 0 - 4°CShort-term (days to weeks)
Dry, dark at -20°CLong-term (months to years)
DMSO Stock Solution Aliquoted, dark at -20°CLong-term (months)
Aliquoted, dark at -80°CExtended long-term (years)

Troubleshooting Tip: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.

Q3: Is there any quantitative data on the stability of this compound in DMSO?

A3: Currently, there is no publicly available quantitative data (e.g., half-life, degradation rate) on the stability of this compound in DMSO. General practice for small molecules suggests that stock solutions in DMSO are stable for several months when stored at -20°C or -80°C. However, for long-term experiments or when using older stock solutions, it is advisable to perform a quality control check, such as by HPLC, to assess the purity of the compound.

Q4: What about the stability of this compound in aqueous solutions or other solvents?

Troubleshooting Tip: If your experiment requires an aqueous buffer, prepare the final dilution of this compound from your DMSO stock solution as the last step before adding it to your assay. Avoid preparing large batches of diluted aqueous solutions for long-term storage.

Q5: I am seeing unexpected results in my cell-based assays. Could my this compound be degraded?

A5: Unexpected or inconsistent results could be due to compound degradation. Here are some troubleshooting steps:

  • Check Storage Conditions: Ensure that both the solid compound and DMSO stock solutions have been stored according to the recommendations.

  • Avoid Freeze-Thaw Cycles: Confirm that the stock solution has not been subjected to multiple freeze-thaw cycles.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.

  • Perform a Purity Check: If you suspect degradation, the most definitive way to confirm the integrity of your this compound is to perform an analytical check, such as by High-Performance Liquid Chromatography (HPLC), to assess its purity and detect any potential degradation products.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

    • Calibrated balance

    • Sterile pipette tips

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the storage vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes (e.g., amber cryovials).

    • Store the aliquots at -20°C for short- to mid-term storage or at -80°C for long-term storage.

Protocol 2: General Protocol for Assessing Small Molecule Stability by HPLC (Adapted for this compound)

This protocol outlines a general approach for conducting a stability study if you have access to an HPLC system.[3][4][5][6]

  • Objective: To determine the stability of this compound in a specific solvent (e.g., DMSO) under defined storage conditions (e.g., room temperature, 4°C, -20°C).

  • Materials and Equipment:

    • This compound stock solution in the solvent of interest.

    • HPLC system with a suitable detector (e.g., UV-Vis or PDA).

    • Appropriate HPLC column (e.g., C18 reversed-phase).

    • HPLC-grade mobile phase solvents.

    • Temperature-controlled storage units.

  • Methodology:

    • Initial Analysis (Time Zero):

      • Prepare a fresh solution of this compound in the desired solvent at a known concentration.

      • Immediately analyze the solution by HPLC to obtain the initial chromatogram.

      • Record the peak area and retention time of the parent this compound peak. This will serve as the baseline (100% purity).

    • Stability Study Setup:

      • Aliquot the prepared this compound solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

      • Store the vials under the specified conditions, protected from light.

    • Time-Point Analysis:

      • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

      • Allow the sample to equilibrate to room temperature.

      • Analyze the sample by HPLC using the same method as the initial analysis.

    • Data Analysis:

      • For each time point and condition, compare the peak area of this compound to the initial (time zero) peak area.

      • Calculate the percentage of this compound remaining.

      • Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.

  • Forced Degradation Studies (Optional but Recommended):

    • To ensure the analytical method is "stability-indicating," perform forced degradation studies.[7] This involves subjecting the this compound solution to harsh conditions to intentionally induce degradation.

    • Acidic/Basic Conditions: Add a small amount of dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to the this compound solution and incubate.

    • Oxidative Conditions: Add a small amount of hydrogen peroxide (e.g., 3% H₂O₂) to the solution and incubate.

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.

Visualizations

Signaling Pathway of this compound Action

This compound is a potent antagonist of the Platelet-Activating Factor Receptor (PAFR). The diagram below illustrates the signaling pathways that are inhibited by this compound. By blocking the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (GPCR), this compound prevents the activation of downstream inflammatory and cellular signaling cascades.[8][9][10][11][12]

PAFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAFR PAF Receptor (GPCR) This compound->PAFR Inhibits PAF PAF PAF->PAFR Binds & Activates Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects: - Inflammation - Platelet Aggregation - Cell Proliferation PKC->Downstream Ca2->Downstream cAMP ↓ cAMP AC->cAMP cAMP->Downstream

Figure 1. this compound inhibits PAFR signaling.
Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for assessing the stability of this compound in a given solvent using HPLC.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound solution in desired solvent (e.g., DMSO) t0 Time Zero (T0) Analysis: - Inject into HPLC - Record initial peak area prep->t0 storage Aliquot and store samples at different conditions (RT, 4°C, -20°C) t0->storage tp Time Point (Tx) Analysis: - Retrieve samples at  intervals (e.g., 24h, 1wk) storage->tp hplc_tx Inject into HPLC tp->hplc_tx compare Compare Tx peak area to T0 hplc_tx->compare calc Calculate % this compound remaining compare->calc degradation Identify new peaks (degradation products) compare->degradation conclusion Assess Stability calc->conclusion degradation->conclusion

Figure 2. Workflow for this compound stability testing.

References

Technical Support Center: Optimizing YM-264 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of YM-264 for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. This compound exerts its effects by competitively binding to the PAF receptor, thereby blocking the downstream signaling pathways activated by PAF.

Q2: What are the key signaling pathways affected by this compound?

A2: By blocking the PAF receptor, this compound inhibits the activation of several downstream signaling cascades. The PAF receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gq and Gi. Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Q3: What is the recommended starting concentration range for this compound in in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of PAF being used. Based on the activity of other potent PAF antagonists, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 1-10 mM. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%, with 0.1% being ideal for most cell lines to avoid cytotoxicity.[2][3][4] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q5: What are some common in vitro assays to assess the activity of this compound?

A5: The activity of this compound as a PAF antagonist can be evaluated using several in vitro assays, including:

  • Platelet Aggregation Assay: Measures the ability of this compound to inhibit PAF-induced platelet aggregation.[5][6]

  • Calcium Mobilization Assay: Assesses the inhibition of PAF-induced intracellular calcium release.[7][8][9][10]

  • Cytokine Release Assay: Determines the effect of this compound on PAF-stimulated release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from immune cells.[11][12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no inhibitory effect of this compound Inadequate concentration of this compound.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell type and assay conditions.
Instability of this compound in the experimental medium.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.
High concentration of PAF used for stimulation.Titrate the PAF concentration to use the lowest concentration that gives a robust and reproducible response.
Cell passage number is too high.Use cells with a lower passage number, as prolonged culturing can alter receptor expression and signaling responses.
High background signal or off-target effects This compound precipitation in the culture medium.Ensure the final DMSO concentration is within the tolerated range for your cells (typically ≤ 0.1%). Prepare intermediate dilutions of the this compound stock in pre-warmed medium before adding to the final culture.
Cytotoxicity of this compound at the tested concentrations.Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cell line.
Inconsistent results between experiments Variability in cell density or health.Standardize cell seeding density and ensure cells are in a logarithmic growth phase at the start of the experiment.
Inconsistent incubation times.Adhere strictly to the optimized incubation times for pre-treatment with this compound and stimulation with PAF.
Reagent variability.Use reagents from the same lot for a set of experiments to minimize variability.

Experimental Protocols

Platelet Aggregation Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.

Methodology:

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Add a specific volume of PRP to an aggregometer cuvette with a stir bar.

    • Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.

  • Data Analysis:

    • Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the effect of this compound on PAF-induced intracellular calcium mobilization using a fluorescent calcium indicator.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HEK293 cells stably expressing the PAF receptor, or immune cells like neutrophils or macrophages) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Loading with Calcium Indicator:

    • Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Treatment and Signal Detection:

    • Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified time.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject a solution of PAF to stimulate the cells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Determine the percentage of inhibition of the PAF-induced calcium response by this compound at each concentration.

    • Calculate the IC50 value from the dose-response curve.

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates YM264 This compound YM264->PAFR Binds & Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Inflammation, Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound inhibits the PAF signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_cells Prepare Cells (e.g., Platelets, Immune Cells) pre_incubation Pre-incubate Cells with this compound (or Vehicle Control) prep_cells->pre_incubation prep_ym264 Prepare this compound Stock Solution (in DMSO) prep_ym264->pre_incubation prep_paf Prepare PAF Stimulant stimulation Stimulate with PAF prep_paf->stimulation pre_incubation->stimulation measurement Measure Response (e.g., Aggregation, Ca²⁺, Cytokines) stimulation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC₅₀ dose_response->ic50

Caption: General experimental workflow for this compound.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data for this compound and other PAF antagonists. Note that specific values for this compound are not currently available in the public domain and need to be determined experimentally.

CompoundAssay TypeCell TypeIC50 (nM)Reference
This compound Platelet AggregationHuman PlateletsTBD-
This compound Calcium MobilizationPAFR-expressing cellsTBD-
This compound Cytokine ReleaseHuman MonocytesTBD-
WEB 2086Platelet AggregationHuman Platelets~100[Hypothetical Data]
BN 52021Calcium MobilizationRabbit Platelets~50[Hypothetical Data]

TBD: To Be Determined. Hypothetical data for other PAF antagonists are provided for illustrative purposes.

References

Technical Support Center: In Vivo Experiments with YM-264 and Other PAF Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available information on the specific compound YM-264 is highly limited, with the primary reference being a study from 1991. Due to this lack of detailed, recent data, a comprehensive troubleshooting guide exclusively for this compound cannot be provided.

This technical support center, therefore, offers a broader troubleshooting guide for in vivo experiments involving Platelet-Activating Factor (PAF) antagonists, the class of compounds to which this compound belongs. The principles and common issues discussed here are generally applicable to researchers working with PAF antagonists and can serve as a valuable resource for designing and troubleshooting experiments with compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is identified as a novel and potent Platelet-Activating Factor (PAF) antagonist.[1] Its mechanism of action is to block the PAF receptor, thereby inhibiting the inflammatory and thrombotic pathways mediated by PAF.[2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2]

Q2: What are the potential therapeutic applications of PAF antagonists like this compound?

Based on their mechanism of action, PAF antagonists have been investigated for a range of conditions. These include inflammatory diseases, cardiovascular diseases, asthma, and even cancer.[2][3] The initial research on this compound specifically pointed to its potential therapeutic value in treating nephropathy.[1]

Q3: How should I prepare this compound for in vivo administration?

This compound is reported to be soluble in DMSO.[4] For in vivo experiments, it is common to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle, such as saline, PBS, or a solution containing Cremophor EL or cyclodextrin to improve solubility and bioavailability. It is crucial to perform pilot studies to determine the optimal and non-toxic concentration of the solvent in the final formulation.

Q4: What are some common challenges encountered in in vivo experiments with PAF antagonists?

Researchers may encounter several challenges, including:

  • Poor bioavailability: Many small molecule inhibitors can have suboptimal pharmacokinetic properties.

  • Off-target effects: The compound may interact with other receptors or pathways, leading to unexpected results or toxicity.

  • Vehicle-related toxicity: The solvents and excipients used to formulate the drug can themselves cause adverse effects.

  • Model selection: The chosen animal model may not accurately recapitulate the human disease state or the role of PAF in the pathology.

Troubleshooting Guide for In Vivo Experiments with PAF Antagonists

Problem Potential Cause Recommended Solution
Lack of Efficacy Inadequate dose or dosing frequency.Perform a dose-response study to determine the optimal dose. Consider more frequent administration based on the compound's half-life.
Poor bioavailability of the compound.Optimize the drug formulation to improve solubility and absorption. Consider alternative routes of administration (e.g., intravenous instead of oral).
Inappropriate animal model.Ensure the selected animal model has a well-documented role for PAF in the disease pathology.
Unexpected Toxicity or Adverse Events The compound may have off-target effects.Reduce the dose. If toxicity persists at therapeutic doses, consider synthesizing and testing analogs with a more specific target profile.
Vehicle-related toxicity.Run a vehicle-only control group to assess the effects of the formulation components. Test alternative, less toxic vehicles.
The compound is not stable in vivo.Assess the metabolic stability of the compound in vitro and in vivo. Modify the chemical structure to improve stability if necessary.
High Variability in Experimental Results Inconsistent drug administration.Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
Biological variability in the animal cohort.Use a sufficient number of animals per group to achieve statistical power. Ensure animals are age and sex-matched.
Environmental stressors affecting the animals.Maintain a consistent and low-stress environment for the animals, as stress can influence inflammatory responses.

Experimental Protocols

General Protocol for In Vivo Efficacy Study of a PAF Antagonist in a Rodent Model of Inflammation

  • Animal Model: Select a suitable rodent model of inflammation where PAF is known to play a significant role (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation).

  • Compound Formulation:

    • Dissolve the PAF antagonist in a minimal amount of a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution in a sterile vehicle (e.g., 0.9% saline with 0.5% Tween 80) to the final desired concentrations.

    • Prepare fresh on the day of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle control (receiving only the drug vehicle).

    • Group 2: Positive control (a known anti-inflammatory drug, e.g., dexamethasone).

    • Group 3-5: Experimental groups receiving different doses of the PAF antagonist.

  • Administration:

    • Administer the compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a specific time point before inducing inflammation (e.g., 30-60 minutes prior).

  • Induction of Inflammation:

    • Induce inflammation according to the established protocol for the chosen model.

  • Monitoring and Data Collection:

    • At various time points post-induction, measure the relevant inflammatory parameters (e.g., paw volume, cytokine levels in plasma, histological analysis of tissues).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods to determine the effect of the PAF antagonist on the inflammatory response compared to the control groups.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the general PAF signaling pathway and a typical experimental workflow for testing a PAF antagonist in vivo.

PAF_Signaling_Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR Binds to G_Protein G-Protein Activation PAFR->G_Protein YM264 This compound (PAF Antagonist) YM264->PAFR Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., MAP Kinase) Ca_PKC->Downstream Response Cellular Responses: Inflammation, Platelet Aggregation, Vasodilation Downstream->Response

Caption: General signaling pathway of Platelet-Activating Factor (PAF) and the inhibitory action of a PAF antagonist like this compound.

Experimental_Workflow start Start: Hypothesis (PAF antagonist reduces inflammation) protocol Develop In Vivo Protocol (Animal model, dose, route) start->protocol formulation Prepare Drug Formulation (Solubilize this compound/PAF Antagonist) protocol->formulation groups Animal Grouping and Acclimatization formulation->groups administration Drug/Vehicle Administration groups->administration induction Induce Disease/Inflammation administration->induction monitoring Monitor and Collect Data (Clinical signs, biomarkers) induction->monitoring analysis Data Analysis and Interpretation monitoring->analysis conclusion Conclusion and Next Steps analysis->conclusion

Caption: A typical experimental workflow for evaluating a PAF antagonist in an in vivo model.

References

Technical Support Center: Mitigation of YM-264 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of YM-264, a potent and selective platelet-activating factor (PAF) antagonist. While this compound is known for its high selectivity, it is crucial to employ rigorous experimental controls to ensure that observed biological effects are unequivocally attributable to the inhibition of the PAF receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pyridylthiazolidine derivative that acts as a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] By blocking this receptor, this compound inhibits the downstream signaling cascades initiated by PAF, which are involved in processes such as inflammation, platelet aggregation, and allergic responses.

Q2: What are off-target effects, and why should I be concerned when using this compound?

A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (the PAF receptor). These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target effect. They can also result in cellular toxicity or other unanticipated biological responses. Therefore, validating that the effects of this compound are due to PAF receptor inhibition is critical for the accuracy and reproducibility of your research.

Q3: I'm observing an unexpected phenotype in my this compound treated cells. How can I determine if this is an off-target effect?

A3: A systematic approach is necessary to distinguish between on-target and off-target effects. This typically involves a combination of pharmacological and genetic validation strategies. Key steps include:

  • Dose-response analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than those required for PAF receptor inhibition.

  • Use of a structurally distinct PAF receptor antagonist: If a different PAF receptor antagonist with a distinct chemical structure recapitulates the phenotype, it is more likely to be an on-target effect.

  • Genetic knockdown or knockout of the PAF receptor: The most definitive way to confirm an on-target effect is to use techniques like CRISPR-Cas9 or siRNA to eliminate the PAF receptor. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to the PAF receptor in a cellular context.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cellular toxicity at expected therapeutic concentrations. Off-target effects on essential cellular pathways.Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Use the lowest effective concentration of this compound.
Inconsistent results between different cell lines. Varying expression levels of the PAF receptor or potential off-target proteins.Quantify PAF receptor expression in each cell line. Consider using a cell line with a confirmed high level of PAF receptor expression for initial experiments.
Phenotype does not correlate with PAF receptor inhibition kinetics. The observed effect may be due to a downstream or parallel pathway affected by an off-target interaction.Perform time-course experiments to compare the onset of PAF receptor inhibition with the appearance of the phenotype.
Use of a negative control compound (structurally similar but inactive) still produces the effect. The chemical scaffold itself may have biological activity.This strongly suggests an off-target effect. Further investigation using the strategies outlined in the FAQs is recommended.

Experimental Protocols

Kinase Selectivity Profiling

To proactively identify potential off-target interactions, this compound can be screened against a panel of kinases. While this compound is not designed as a kinase inhibitor, broad screening can uncover unexpected activities.

Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a concentration of 10 µM is typically used.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). A representative panel should cover major branches of the human kinome.

  • Assay Format: The service provider will typically use an in vitro kinase activity assay, such as a radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition of each kinase by this compound is calculated relative to a vehicle control (DMSO). A significant inhibition (typically >50%) at 10 µM would warrant further investigation with a full dose-response curve to determine the IC50.

Hypothetical Kinase Profiling Data for this compound

Kinase Target% Inhibition at 10 µM this compoundIC50 (µM)
PAFR (On-target)Not Applicable (GPCR)Not Applicable
Kinase A3%> 100
Kinase B8%> 100
Kinase C 65% 8.5
Kinase D12%> 100

This is hypothetical data for illustrative purposes.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of this compound to the PAF receptor in intact cells.

Objective: To confirm the engagement of this compound with the PAF receptor in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells known to express the PAF receptor to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the PAF receptor. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities for the PAF receptor at each temperature and treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CRISPR-Cas9 Mediated PAF Receptor Knockout for Target Validation

This is the gold standard for confirming that a biological effect is mediated by the intended target.

Objective: To generate a PAF receptor knockout cell line to validate that the observed phenotype of this compound is on-target.

Methodology:

  • Guide RNA (gRNA) Design: Design two to three gRNAs targeting an early exon of the gene encoding the PAF receptor.

  • Vector Cloning: Clone the gRNAs into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the chosen cell line.

  • Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.

  • Knockout Validation: Expand the clones and validate the knockout of the PAF receptor at both the genomic level (Sanger sequencing of the target locus) and the protein level (Western blotting).

  • Phenotypic Analysis: Treat the validated knockout clones and wild-type control cells with this compound and assess the phenotype of interest. If the phenotype is absent in the knockout cells, it confirms an on-target effect.

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PAFR PAF Receptor This compound->PAFR Inhibits PAF PAF PAF->PAFR Binds G_Protein G Protein Activation PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses (Inflammation, Platelet Aggregation) Ca_PKC->Downstream Off_Target_Mitigation_Workflow Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response Analysis Start->Dose_Response Control_Compound Test Structurally Distinct PAF Receptor Antagonist Dose_Response->Control_Compound Genetic_Validation CRISPR-Cas9 Knockout of PAF Receptor Control_Compound->Genetic_Validation CETSA Confirm Target Engagement with CETSA Genetic_Validation->CETSA Off_Target_Investigation Initiate Off-Target Deconvolution (e.g., Kinase Screen, Proteomics) Genetic_Validation->Off_Target_Investigation If phenotype persists in KO cells On_Target Phenotype is On-Target CETSA->On_Target If phenotype is absent in KO and CETSA confirms binding

References

Technical Support Center: Enhancing YM-264 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the oral bioavailability of YM-264 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its oral bioavailability important?

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a lipid mediator involved in various inflammatory and thrombotic diseases.[2] Improving the oral bioavailability of this compound is crucial for developing it as an effective oral therapeutic agent, as this ensures that a sufficient concentration of the drug reaches the systemic circulation to exert its pharmacological effect.

Q2: What are the likely challenges affecting the oral bioavailability of this compound?

While specific data for this compound is limited, compounds of this nature often face challenges such as:

  • Poor Aqueous Solubility: Many small molecule drugs have low solubility in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation, reducing its bioavailability.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.

Q3: What general strategies can be employed to improve the bioavailability of a compound like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Lipid-Based Formulations: Incorporating the drug into lipids, oils, and surfactants can improve its solubilization in the GI tract.[3][4]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate and extent.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.

  • Use of Excipients: Various pharmaceutical excipients can be used to improve solubility, dissolution, and absorption.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at improving this compound bioavailability.

Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals. Inconsistent dosing, food effects, or inherent biological variability.- Ensure accurate and consistent oral gavage technique.- Standardize the fasting state of the animals before dosing.- Increase the number of animals per group to improve statistical power.
Low oral bioavailability despite formulation efforts. The formulation may not be optimal for in vivo conditions. First-pass metabolism might be the primary barrier.- Test a wider range of excipients and lipid-based systems.- Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP450) in a pilot study to assess the impact of first-pass metabolism.- Evaluate different salt forms of this compound if applicable.
Precipitation of the compound in the GI tract. The drug may be soluble in the formulation but precipitates upon dilution in the aqueous environment of the stomach or intestine.- Incorporate precipitation inhibitors into the formulation.- Use a formulation that forms a stable emulsion or micellar solution upon dilution.
In vitro dissolution does not correlate with in vivo bioavailability. The in vitro dissolution method may not accurately mimic the complex environment of the GI tract.- Use biorelevant dissolution media that simulate fasted or fed states.- Consider more dynamic dissolution models that account for pH changes and absorption.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate and improve the bioavailability of this compound.

Aqueous Solubility Determination

Objective: To determine the solubility of this compound in aqueous media at different pH values.

Methodology:

  • Prepare a series of buffers at pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids.

  • Add an excess amount of this compound powder to each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of different this compound formulations after oral administration in rats.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Formulations:

    • Group 1 (Control): this compound suspension in a vehicle like 0.5% carboxymethylcellulose.

    • Group 2-X (Test): this compound in various bioavailability-enhancing formulations.

    • Group Y (IV): this compound in a suitable intravenous vehicle for absolute bioavailability determination.

  • Dosing:

    • Administer the oral formulations via oral gavage at a specific dose.

    • Administer the intravenous formulation via tail vein injection.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using software like WinNonlin.

Comparative Pharmacokinetic Parameters of PAF Antagonists in Animal Models

While specific data for this compound is not publicly available, the following table provides an example of pharmacokinetic data for another PAF antagonist, Modipafant, in rats and dogs, which can serve as a reference for expected parameter ranges.

Parameter Modipafant in Rat Modipafant in Dog
Oral Bioavailability (%) 27-6727-67
Tmax (hours) ~1Not Specified
Elimination Half-life (hours) 1-31-3
Primary Route of Excretion FecesFeces
Data for Modipafant is sourced from a study on its pharmacokinetics and disposition.[5]

Signaling Pathway and Experimental Workflow

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

This compound is an antagonist of the PAF receptor (PAFR), a G-protein coupled receptor. Upon binding of PAF, the receptor initiates a signaling cascade that can lead to inflammatory and thrombotic responses.[2][6][7][8][9]

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds G_protein Gq/Gi PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Inflammation, etc.) PKC->Cellular_Response Ca_release->Cellular_Response YM264 This compound YM264->PAFR Blocks

Caption: Simplified PAF Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for Improving this compound Bioavailability

The following diagram illustrates a typical workflow for developing and evaluating new formulations to enhance the oral bioavailability of this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Iteration A Characterize Physicochemical Properties of this compound (Solubility, Permeability) B Select Formulation Strategy (e.g., Lipid-based, Solid Dispersion) A->B C Prepare Various Formulations with Different Excipients B->C D Conduct In Vitro Dissolution Studies C->D F Select Lead Formulations Based on In Vitro Data D->F E Assess Formulation Stability E->F G Perform Pharmacokinetic Study in Animal Model (e.g., Rat) F->G H Analyze Plasma Samples and Calculate PK Parameters G->H I Compare Bioavailability of Different Formulations H->I J Optimize Formulation and Repeat Cycle I->J J->B Iterate

Caption: A Stepwise Workflow for Enhancing this compound Oral Bioavailability.

References

Technical Support Center: Preventing YM-264 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YM-264. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of this compound in cell culture media. Precipitation can significantly impact experimental outcomes by altering the effective concentration of the compound and introducing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in my culture media?

This compound, also known as Batefenterol, is a small molecule that functions as a dual β2-adrenergic receptor agonist and muscarinic M3 receptor antagonist. Like many small organic molecules used in research, it has limited aqueous solubility. Precipitation in culture media, which is a complex aqueous solution, can occur for several reasons:

  • Low Aqueous Solubility: this compound is inherently hydrophobic, making it poorly soluble in water-based solutions like cell culture media.[1]

  • Solvent Shock: The compound is typically dissolved in a high-concentration organic solvent like DMSO. When this concentrated stock is diluted into the aqueous medium, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.[1]

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific culture medium being used.[1][2]

  • Media Composition: Components within the media, such as salts and proteins from fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[1]

  • pH and Temperature: Changes in the pH of the media, especially within a CO2 incubator, or shifts in temperature (e.g., from cold storage to a 37°C incubator) can affect the compound's stability and solubility.[1]

Q2: What is the recommended solvent for creating this compound stock solutions?

The recommended solvent for preparing high-concentration stock solutions of this compound is 100% anhydrous Dimethyl Sulfoxide (DMSO).[2] It is crucial to use fresh, high-quality DMSO, as it can absorb moisture from the air, which will significantly decrease the solubility of hydrophobic compounds.[2]

Q3: How can I prevent precipitation when adding this compound to my culture medium?

To prevent precipitation, a careful dilution technique is essential. Instead of adding a large volume of the DMSO stock directly to the media, add the stock solution dropwise to pre-warmed (37°C) media while gently swirling or vortexing.[2][3] This method, sometimes referred to as "pluronics," ensures rapid and even dispersion, preventing localized high concentrations of the compound that lead to precipitation.[2]

Q4: Can I store this compound that has been diluted in culture media?

It is strongly advised not to store this compound in culture media for extended periods.[2] Prepare fresh dilutions for each experiment. The compound's stability in a complex aqueous environment at 37°C is not guaranteed over time, and it may degrade or precipitate.

Troubleshooting Guide

If you observe a precipitate in your culture media after adding this compound, consult the following guide.

  • Observation: A cloudy or milky appearance, or visible particulate matter in the media immediately after adding the this compound stock solution.

  • Likely Cause: This is often due to "solvent shock" or exceeding the compound's kinetic solubility limit in the media.

  • Solution: Discard the media and prepare it again using the recommended dilution protocol (see Protocol 2 below). Ensure the final DMSO concentration remains low (typically ≤0.5%) to minimize cellular toxicity.[1]

  • Observation: The media appears clear initially but becomes cloudy or develops a precipitate after incubation (e.g., hours or overnight at 37°C).

  • Likely Cause: This could be due to the compound's instability over time at 37°C, interactions with media components, or pH shifts in the incubator.[3]

  • Solution:

    • Verify Sterility: First, examine a sample under a microscope to rule out microbial contamination, which can also cause turbidity.[3]

    • Perform a Solubility Test: Determine the maximum stable concentration of this compound in your specific media under your experimental conditions (see Protocol 3 below).

    • Replenish Media: If the compound is unstable over the duration of your experiment, you may need to replenish it by changing the medium at regular intervals.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.

G start Precipitate Observed in Culture Media with this compound q_when When was precipitate observed? start->q_when a_immediate Immediately after adding stock q_when->a_immediate Immediately a_later After incubation (e.g., >1 hr) q_when->a_later After Incubation s_immediate Likely Cause: - Solvent Shock - Concentration too high a_immediate->s_immediate sol_immediate Solution: 1. Discard media. 2. Follow Protocol 2 for slow, dropwise addition to pre-warmed media. 3. Lower final concentration. s_immediate->sol_immediate q_contam Check for contamination under microscope a_later->q_contam a_contam_yes Contamination Present q_contam->a_contam_yes Yes a_contam_no No Contamination q_contam->a_contam_no No sol_contam Solution: 1. Discard culture. 2. Review sterile technique. a_contam_yes->sol_contam s_later Likely Cause: - Poor compound stability - Media interaction / pH shift a_contam_no->s_later sol_later Solution: 1. Perform solubility test (Protocol 3). 2. Consider media replenishment during experiment. s_later->sol_later

Caption: A decision tree for troubleshooting this compound precipitation.

Data Summary

While specific solubility data for this compound is not widely published, the following tables provide general guidelines based on common practices for hydrophobic small molecules.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Notes
DMSO High Recommended for preparing high-concentration stock solutions.[2]
Ethanol Soluble Can be an alternative to DMSO, but may have higher cell toxicity.[4]
Water / PBS Insoluble / Very Low Not recommended for initial stock preparation.[2][5]

| Culture Media | Low (Kinetic) | Final concentration is limited and media-dependent. |

Table 2: Recommended Concentration Limits

Parameter Recommendation Rationale
Stock Solution 10-100 mM in anhydrous DMSO A high concentration minimizes the volume of DMSO added to the culture.
Final DMSO ≤0.5% (v/v) Minimizes solvent-induced cytotoxicity and off-target effects.[1]

| Final this compound | Experiment-dependent | Must be determined empirically; start with low µM concentrations. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure complete dissolution by vortexing gently. If needed, brief sonication or warming in a 37°C water bath can assist dissolution.[3]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Protocol 2: Diluting this compound Stock into Culture Medium

Objective: To add this compound to culture medium while minimizing the risk of precipitation.

G step step action action check check result result n1 1. Pre-warm culture medium to 37°C n2 2. Thaw a single aliquot of This compound DMSO stock n1->n2 n3 3. Add stock solution to media DROPWISE while GENTLY VORTEXING n2->n3 n4 4. Visually inspect for clarity n3->n4 n5 5. If clear, use immediately for experiment n4->n5 Clear n6 If precipitate forms, discard and troubleshoot n4->n6 Cloudy

Caption: Workflow for diluting this compound stock solution into culture medium.
Protocol 3: Determining Maximum Kinetic Solubility

Objective: To find the highest concentration of this compound that remains soluble in a specific culture medium over time.

Materials:

  • This compound DMSO stock solution

  • Your specific cell culture medium (with serum, if applicable)

  • Sterile 96-well plate or microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Methodology:

  • Pre-warm your cell culture medium to 37°C.[3]

  • In a series of tubes or wells, add a fixed volume of the pre-warmed medium (e.g., 990 µL).

  • Prepare a range of this compound concentrations by adding increasing amounts of the DMSO stock. For example, to test 1 µM, 10 µM, and 100 µM from a 10 mM stock, you would add 0.1 µL, 1 µL, and 10 µL of stock, respectively.

  • Include a vehicle control containing the highest volume of DMSO used.[2]

  • Mix gently but thoroughly after adding the stock.

  • Visually inspect each dilution for immediate signs of precipitation.

  • Incubate the plate/tubes under standard culture conditions (37°C, 5% CO2) for a duration that matches your longest experiment (e.g., 24, 48, or 72 hours).[2]

  • Observe the solutions for any signs of precipitation (cloudiness, crystals) at various time points. The highest concentration that remains clear throughout the incubation period is your maximum working concentration.

References

YM-264 signal-to-noise ratio in binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using YM-264, a potent Platelet-Activating Factor (PAF) antagonist, in binding assays. The focus is on optimizing the signal-to-noise ratio to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What type of assay is typically used to determine the binding affinity of this compound?

A competition binding assay is the standard method for characterizing the binding of unlabeled ligands like this compound. This assay measures the ability of this compound to displace a radiolabeled ligand that has a known high affinity for the Platelet-Activating Factor (PAF) receptor.

Q2: Which radioligand is recommended for a this compound competition binding assay?

A commonly used radioligand for the PAF receptor is [³H]-PAF. This tritiated agonist binds with high affinity and specificity, making it a suitable choice for competition assays with antagonists like this compound.

Q3: What is considered a good signal-to-noise ratio in a this compound binding assay?

A robust assay should have a signal-to-noise ratio where the specific binding is at least 80-90% of the total binding.[1][2] A low ratio indicates that a significant portion of the signal is from non-specific binding, which can compromise the accuracy of the results.[1]

Q4: How is non-specific binding (NSB) determined in this assay?

Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled, high-affinity ligand for the PAF receptor. This saturating concentration of the unlabeled ligand will displace all the specific binding of the radioligand, leaving only the portion that is bound to other components like filters and lipids.[1]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A poor signal-to-noise ratio is a common challenge in binding assays and can be attributed to either a low specific signal or high non-specific binding (noise). The following guide addresses potential issues and provides solutions.

Issue Potential Cause Troubleshooting Steps
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays.[1][3]
Radioligand is binding to filters or assay plates.Pre-treat glass fiber filters with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[3]
Suboptimal washing steps.Increase the number of rapid washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1][3]
Inappropriate blocking agents in the buffer.Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in your binding buffer to reduce non-specific interactions.
Low Specific Binding Signal Insufficient receptor concentration.Increase the amount of membrane preparation in the assay to ensure an adequate number of receptors for binding.
Incubation time is too short for binding to reach equilibrium.Perform a time-course experiment to determine the optimal incubation time for the binding reaction to reach a stable plateau.[3]
Degradation of the receptor or ligand.Add a cocktail of protease inhibitors to the membrane preparation to prevent degradation of the PAF receptor.[4] Ensure the integrity of this compound and the radioligand.
Incorrect buffer composition (pH, ionic strength).Optimize the buffer composition. A common binding buffer for PAF receptor assays is Tris-HCl with MgCl2 and BSA.
High Variability Between Replicates Inconsistent pipetting or sample handling.Ensure accurate and consistent pipetting, especially for serial dilutions of this compound. Use calibrated pipettes.
Inefficient mixing of reagents.Gently vortex or mix all assay components thoroughly before incubation.
Uneven temperature during incubation.Use a temperature-controlled incubator or water bath to ensure a consistent temperature for all samples.

Experimental Protocols

Protocol 1: Competition Binding Assay for this compound

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the PAF receptor using a competition binding assay with [³H]-PAF.

Reagents and Materials:

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA.

  • Membrane Preparation: A source of PAF receptors, such as membranes isolated from platelets or a cell line expressing the human PAF receptor.

  • Radioligand: [³H]-PAF.

  • Unlabeled Competitor (for NSB): A high concentration (e.g., 1 µM) of unlabeled PAF.

  • Test Compound: this compound, prepared in serial dilutions.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Glass Fiber Filters: Pre-treated with 0.5% PEI.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Assay Setup: In triplicate, set up tubes for total binding, non-specific binding, and competition with this compound.

  • Total Binding: Add binding buffer, [³H]-PAF (at a concentration near its Kd), and the membrane preparation.

  • Non-Specific Binding (NSB): Add binding buffer, [³H]-PAF, a high concentration of unlabeled PAF, and the membrane preparation.

  • Competition: Add binding buffer, [³H]-PAF, serial dilutions of this compound, and the membrane preparation.

  • Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each tube through a pre-treated glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Quantitative Data

The following table presents example data that could be obtained from a competition binding assay with this compound. The actual values should be determined experimentally.

Parameter Description Example Value
Radioligand [³H]-PAF-
Kd of [³H]-PAF Dissociation constant of the radioligand1.5 nM
IC₅₀ of this compound Concentration of this compound that inhibits 50% of specific [³H]-PAF binding10 nM
Ki of this compound Inhibitor constant for this compound binding to the PAF receptor3.8 nM
Signal-to-Noise Ratio (Total Binding - NSB) / NSB> 9

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_procedure Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands, this compound) total_binding Total Binding Tubes ([³H]-PAF + Membranes) prep_reagents->total_binding nsb NSB Tubes ([³H]-PAF + Unlabeled PAF + Membranes) prep_reagents->nsb competition Competition Tubes ([³H]-PAF + this compound + Membranes) prep_reagents->competition prep_membranes Prepare PAF Receptor Membrane Suspension prep_membranes->total_binding prep_membranes->nsb prep_membranes->competition incubation Incubate to Equilibrium total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_sb Calculate Specific Binding counting->calc_sb plot_curve Plot Dose-Response Curve calc_sb->plot_curve calc_ki Calculate IC₅₀ and Ki plot_curve->calc_ki troubleshooting_logic cluster_high_nsb High Non-Specific Binding? cluster_low_signal Low Specific Signal? start Poor Signal-to-Noise Ratio check_nsb Yes start->check_nsb High Noise check_signal Yes start->check_signal Low Signal cause1 [Radioligand] too high? check_nsb->cause1 cause2 Filters not pre-treated? check_nsb->cause2 cause3 Washes inefficient? check_nsb->cause3 solution1 Reduce [Radioligand] to ≤ Kd cause1->solution1 solution2 Pre-treat filters with 0.5% PEI cause2->solution2 solution3 Increase wash steps (use ice-cold buffer) cause3->solution3 cause4 [Receptor] too low? check_signal->cause4 cause5 Not at equilibrium? check_signal->cause5 cause6 Reagent degradation? check_signal->cause6 solution4 Increase membrane protein concentration cause4->solution4 solution5 Perform time-course to find optimal time cause5->solution5 solution6 Add protease inhibitors & check reagent quality cause6->solution6

References

YM-264 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YM-264, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability, controls, and troubleshooting when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and potent antagonist of the Platelet-Activating Factor (PAF) receptor. Its primary mechanism of action is to block the binding of PAF, a potent phospholipid mediator, to its G-protein coupled receptor (GPCR). This inhibition prevents the initiation of downstream signaling cascades that are involved in various physiological and pathological processes, including inflammation, platelet aggregation, and allergic reactions.

Q2: What is the reported binding affinity of this compound?

A2: this compound has been reported to have a pKi value of 8.85 for the PAF receptor in rabbit platelet membranes. This indicates a high binding affinity in the low nanomolar range.

Q3: In what experimental models has this compound been used?

A3: this compound has been utilized in preclinical studies, notably in a rat model of puromycin aminonucleoside-induced nephropathy, where it demonstrated protective effects. It is primarily used in in vitro and in vivo models to investigate the role of the PAF receptor in various biological processes.

Q4: What are the key in vitro assays to characterize the activity of this compound?

A4: The primary in vitro assays for characterizing this compound's activity are platelet aggregation assays and calcium mobilization assays in cells expressing the PAF receptor. These functional assays directly measure the antagonistic effect of this compound on PAF-induced cellular responses.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during experiments with this compound.

In Vitro Assay Troubleshooting
Issue Potential Cause Recommended Solution
High variability in platelet aggregation assay results. - Platelet activation during preparation.- Inconsistent platelet count between samples.- Variability in donor platelet sensitivity.- Handle blood samples gently and process them promptly.- Normalize platelet counts in platelet-rich plasma (PRP) before the experiment.- Use platelets from multiple donors to account for biological variability. Include a standard PAF concentration-response curve in each experiment.
No or weak inhibition of PAF-induced platelet aggregation by this compound. - Incorrect concentration of this compound.- Degradation of this compound.- High concentration of PAF agonist used for stimulation.- Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Confirm the potency of the PAF agonist by running a dose-response curve.- Use a PAF concentration that elicits a submaximal (EC80) response to allow for a sufficient window to observe inhibition.
Inconsistent results in calcium mobilization assays. - Low PAF receptor expression in the cell line.- Cell health issues (e.g., over-confluent, high passage number).- Inconsistent dye loading.- Use a cell line with confirmed high-level expression of the PAF receptor.- Maintain healthy cell cultures and use cells at a consistent confluency and low passage number.- Ensure consistent loading of the calcium-sensitive dye and include appropriate vehicle controls.
This compound shows apparent activity in the absence of PAF. - Potential off-target effects of this compound at high concentrations.- Assay interference.- Test this compound in the absence of PAF to determine if it has any agonist or inverse agonist activity.- Evaluate the compound in a counterscreen using a different assay readout to rule out assay-specific artifacts.
In Vivo Experiment Troubleshooting
Issue Potential Cause Recommended Solution
Lack of efficacy in an animal model. - Inadequate dosing or bioavailability.- Rapid metabolism of this compound.- The PAF receptor may not play a significant role in the chosen model.- Perform pharmacokinetic studies to determine the optimal dose and dosing regimen to achieve and maintain therapeutic concentrations.- Ensure the formulation of this compound is suitable for the route of administration.- Thoroughly validate the role of PAF in the disease model using other tools or genetic approaches if possible.
High variability in animal responses. - Inconsistent drug administration.- Biological variability within the animal cohort.- Ensure accurate and consistent administration of this compound.- Increase the number of animals per group to improve statistical power.- Randomize animals into treatment groups and blind the study to reduce bias.

Experimental Protocols

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on PAF-induced human platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Add PRP to an aggregometer cuvette with a stir bar.

    • Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C.

    • Initiate platelet aggregation by adding a pre-determined concentration of PAF (e.g., EC80).

    • Monitor the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the inhibition curve and determine the IC50 value.

Calcium Mobilization Assay

Objective: To measure the antagonistic effect of this compound on PAF-induced intracellular calcium release in a cell line expressing the PAF receptor.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human PAF receptor in appropriate media.

    • Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to the desired confluency.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells with the assay buffer to remove excess dye.

  • Assay Procedure:

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure fluorescence.

    • Add various concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes.

    • Add a pre-determined concentration of PAF (e.g., EC80) to stimulate calcium mobilization.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

PAF_Signaling_Pathway cluster_cell Cell Membrane PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR YM264 This compound YM264->PAFR Gq Gq Protein PAFR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: this compound competitively antagonizes the PAF receptor, blocking downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_controls Essential Controls Platelet_Assay Platelet Aggregation Assay IC50_determination Functional Potency (IC50) Platelet_Assay->IC50_determination Determine IC50 Calcium_Assay Calcium Mobilization Assay Calcium_Assay->IC50_determination Binding_Assay Receptor Binding Assay Ki_determination Binding Affinity (Ki) Binding_Assay->Ki_determination Determine Ki PK_Studies Pharmacokinetic Studies Dosing_regimen Optimal Dosing PK_Studies->Dosing_regimen Inform Dosing Efficacy_Models Efficacy in Disease Models Therapeutic_potential Therapeutic Efficacy Efficacy_Models->Therapeutic_potential Assess Potential Vehicle Vehicle Control Vehicle->Platelet_Assay Vehicle->Calcium_Assay Vehicle->Efficacy_Models Positive_Control Positive Control (Known Antagonist) Positive_Control->Platelet_Assay Positive_Control->Calcium_Assay Dose_Response Dose-Response Curves Dose_Response->Platelet_Assay Dose_Response->Calcium_Assay

Caption: A typical experimental workflow for characterizing this compound.

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of PAF Antagonists: YM-264 vs. WEB-2086

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two well-characterized Platelet-Activating Factor (PAF) receptor antagonists, YM-264 and WEB-2086. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its antagonists are of significant interest for their therapeutic potential in various inflammatory and cardiovascular diseases. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Comparative In Vivo Efficacy of this compound and WEB-2086

Both this compound and WEB-2086 have demonstrated efficacy as PAF receptor antagonists in various animal models. The following table summarizes the available quantitative data on their in vivo effects. It is important to note that publicly available, detailed quantitative in vivo efficacy data for this compound across a broad range of PAF-induced models is less extensive than for WEB-2086.

Parameter Animal Model This compound WEB-2086 Reference
PAF-Induced Hypotension Anesthetized RatsData not availableED₅₀ = 0.052 mg/kg (i.v.) [1]
PAF-Induced Bronchoconstriction Anesthetized Guinea PigsData not availableEffective Dose Range: 0.01 - 0.5 mg/kg (i.v.) [1]
PAF-Induced Platelet Aggregation Anesthetized Guinea PigsData not availableEffective Dose Range: 0.01 - 0.5 mg/kg (i.v.) [1]
PAF-Induced Vascular Permeability Rats (intradermal PAF)Data not availableEffective Dose Range: 0.025 - 2 µ g/site [1]
Puromycin Aminonucleoside-Induced Nephropathy RatsEffective (inhibited proteinuria and improved hypercholesterolemia and hypoalbuminemia)Effective (inhibited proteinuria and improved hypercholesterolemia and hypoalbuminemia)[2]

Signaling Pathways and Experimental Visualization

To understand the mechanism of action of these antagonists, it is crucial to visualize the PAF signaling pathway they inhibit. Furthermore, a clear understanding of the experimental workflow is essential for reproducing and building upon these findings.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammatory_Response Inflammatory Response Ca2->Inflammatory_Response Leads to PKC->Inflammatory_Response Leads to YM264 This compound YM264->PAFR Inhibits WEB2086 WEB-2086 WEB2086->PAFR Inhibits

Figure 1: Simplified PAF Receptor Signaling Pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Challenge cluster_measurement Endpoint Measurement cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Antagonist_Admin Administer Antagonist (this compound or WEB-2086) or Vehicle Control Anesthesia->Antagonist_Admin PAF_Challenge Induce PAF Challenge (e.g., i.v. infusion, intradermal injection) Antagonist_Admin->PAF_Challenge Measure_Response Measure Physiological Response (e.g., Blood Pressure, Bronchial Resistance, Vascular Permeability, Platelet Aggregation) PAF_Challenge->Measure_Response Data_Analysis Analyze and Compare Data between Treatment Groups Measure_Response->Data_Analysis

References

A Comparative Analysis of YM-264 and Rupatadine in Preclinical Allergic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of YM-264 and Rupatadine in various preclinical models of allergy. The data presented herein is compiled from publicly available experimental studies to offer an objective overview of their respective efficacy and mechanisms of action.

Introduction

Allergic diseases are a significant global health concern, necessitating the development of effective therapeutic agents. This guide focuses on two such agents: this compound, a potent and selective platelet-activating factor (PAF) receptor antagonist, and Rupatadine, a second-generation antihistamine with a dual mechanism of action, targeting both histamine H1 and PAF receptors. By examining their performance in established allergic models, this comparison aims to provide researchers with valuable insights for future drug development and translational studies.

Mechanism of Action

This compound is a specific antagonist of the platelet-activating factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in the pathophysiology of allergic inflammation, inducing bronchoconstriction, increasing vascular permeability, and promoting the chemotaxis and activation of inflammatory cells, particularly eosinophils. By blocking the PAF receptor, this compound is expected to inhibit these downstream effects.

Rupatadine exhibits a dual antagonistic effect on both histamine H1 and PAF receptors[1]. Histamine, a primary mediator released from mast cells during an allergic reaction, is responsible for symptoms like itching, sneezing, and rhinorrhea through its action on H1 receptors. The additional blockade of PAF receptors suggests that Rupatadine can address a broader spectrum of allergic inflammatory processes than traditional antihistamines.

Comparative Efficacy in Allergic Models

The following tables summarize the quantitative data from preclinical studies on this compound and Rupatadine in relevant allergic models.

Table 1: In Vivo Efficacy of this compound in an Ovalbumin-Sensitized Guinea Pig Model of Asthma
ParameterTreatment GroupResultPercentage Inhibition
Late Asthmatic Response (LAR) Control (Ovalbumin-sensitized)--
This compound (1 mg/kg, p.o.)Suppression of LARSignificant
This compound (3 mg/kg, p.o.)Suppression of LARSignificant[2]
Airway Hyperresponsiveness (AHR) to Histamine Control (Ovalbumin-sensitized)--
This compound (1 mg/kg, p.o.)Significant suppression 24h and 5 days post-allergen exposure-
This compound (3 mg/kg, p.o.)Significant suppression 24h and 5 days post-allergen exposure[2]-
Inflammatory Cell Infiltration (Tracheal Mucosa) Control (Ovalbumin-sensitized)--
This compound (3 mg/kg, p.o.)Suppression of eosinophil and neutrophil accumulationSignificant[2]
Table 2: In Vivo and In Vitro Efficacy of Rupatadine in Various Allergic Models
ModelParameterRupatadine
Guinea Pig Bronchoconstriction Histamine-induced (ID50, i.v.)113 µg/kg[3][4]
PAF-induced (ID50, i.v.)9.6 µg/kg[3][4]
Rat Hypotension Histamine-induced (ID50, i.v.)1.4 mg/kg[3][4]
PAF-induced (ID50, i.v.)0.44 mg/kg[3][4]
Dog Vascular Permeability Histamine-induced (% inhibition at 26h, 1 mg/kg p.o.)42%[3][4]
PAF-induced (% inhibition at 26h, 1 mg/kg p.o.)34%[3][4]
Rabbit Platelet Aggregation PAF-induced (IC50)0.2 µM[5]
Human Platelet-Rich Plasma Aggregation PAF-induced (IC50)0.68 µM[5]
Human Mast Cell Degranulation (LAD2 cells) PAF-induced Histamine Release Inhibition (1-10 µM)Significant[6]
PAF-induced β-hexosaminidase Release Inhibition (5 and 10 µM)Significant[6]

Experimental Protocols

Ovalbumin-Sensitized Guinea Pig Model of Asthma (for this compound evaluation)

This protocol describes a common method for inducing an allergic asthma phenotype in guinea pigs, similar to the model likely used in the this compound studies.

  • Sensitization: Male Hartley guinea pigs are sensitized by an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide as an adjuvant. A typical protocol involves an initial injection of 100 µl of a solution containing 2 mg of OVA and 10 mg of aluminum hydroxide dissolved in saline[7]. A booster injection may be administered after a week.

  • Allergen Challenge: Two to three weeks after the initial sensitization, animals are challenged with an aerosolized solution of OVA (e.g., 1% OVA in saline) for a defined period (e.g., 2 minutes) daily for several consecutive days[8].

  • Drug Administration: this compound (1 or 3 mg/kg) is administered orally 30 minutes before and 3 hours after the ovalbumin challenge[2].

  • Measurement of Airway Responses:

    • Late Asthmatic Response (LAR): Respiratory resistance is measured using techniques like whole-body plethysmography or the forced oscillation technique at various time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after allergen challenge to assess the delayed bronchoconstriction characteristic of LAR.

    • Airway Hyperresponsiveness (AHR): AHR is evaluated by measuring the bronchoconstrictor response to increasing concentrations of inhaled histamine or methacholine at 24 hours and 5 days after the final allergen challenge[2].

  • Assessment of Inflammation: 24 hours after the final challenge, animals are euthanized, and bronchoalveolar lavage (BAL) fluid is collected to quantify the number of inflammatory cells (eosinophils, neutrophils, etc.). Tracheal and lung tissues can also be collected for histological analysis of inflammatory cell infiltration[2].

Murine Model of Allergic Rhinitis (for Rupatadine evaluation)

This protocol outlines a standard procedure for inducing allergic rhinitis in mice, a relevant model for assessing the efficacy of drugs like Rupatadine.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, mixed with an adjuvant like aluminum hydroxide. For example, mice can be sensitized with intraperitoneal injections of 20 µg of OVA and 2 mg of aluminum hydroxide in saline on days 0 and 7.

  • Intranasal Challenge: Starting on day 14, sensitized mice are challenged daily for a week by intranasal administration of the allergen (e.g., 50 µg of OVA in saline) under light anesthesia.

  • Drug Administration: Rupatadine is administered orally at a specified dose (e.g., 10 mg/kg) one hour before each intranasal challenge.

  • Evaluation of Allergic Symptoms: The frequency of sneezing and nasal rubbing movements is counted for a defined period (e.g., 15 minutes) immediately after each allergen challenge.

  • Measurement of Inflammatory Markers: 24 hours after the final challenge, serum is collected to measure allergen-specific IgE levels by ELISA. Nasal lavage fluid can be collected to analyze the infiltration of inflammatory cells, particularly eosinophils. Nasal tissues can also be processed for histological examination of eosinophil infiltration and goblet cell hyperplasia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and Rupatadine, as well as a typical experimental workflow for evaluating these compounds.

Allergic_Inflammation_Pathway cluster_Antigen Antigen Presentation cluster_Mast_Cell Mast Cell Degranulation cluster_Mediators Mediator Action cluster_Effects Allergic Symptoms cluster_Inhibitors Drug Intervention Antigen Antigen APC Antigen Presenting Cell Antigen->APC Uptake Mast_Cell Mast Cell Antigen->Mast_Cell Cross-links IgE Th2_Cell Th2 Cell APC->Th2_Cell Presentation IgE IgE Th2_Cell->IgE Stimulates B-Cell Production of Histamine Histamine Mast_Cell->Histamine Releases PAF PAF Mast_Cell->PAF Releases IgE->Mast_Cell Binds to FcεRI on H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor PAF_Receptor PAF Receptor PAF->PAF_Receptor Bronchoconstriction Bronchoconstriction H1_Receptor->Bronchoconstriction Vascular_Permeability Increased Vascular Permeability H1_Receptor->Vascular_Permeability PAF_Receptor->Bronchoconstriction PAF_Receptor->Vascular_Permeability Inflammatory_Cell_Recruitment Inflammatory Cell Recruitment PAF_Receptor->Inflammatory_Cell_Recruitment Rupatadine Rupatadine Rupatadine->H1_Receptor Rupatadine->PAF_Receptor YM_264 This compound YM_264->PAF_Receptor Experimental_Workflow Sensitization Animal Sensitization (e.g., Ovalbumin + Adjuvant) Challenge Allergen Challenge (e.g., Intranasal or Aerosolized OVA) Sensitization->Challenge Treatment Drug Administration (this compound or Rupatadine) Challenge->Treatment Evaluation Evaluation of Allergic Response Treatment->Evaluation Symptoms Symptom Scoring (Sneezing, Rubbing) Evaluation->Symptoms Airway Airway Response (Plethysmography) Evaluation->Airway Inflammation Inflammatory Markers (BALF, Histology, IgE) Evaluation->Inflammation

References

YM-264: A Comparative Guide to its PAF Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-264, a Platelet-Activating Factor (PAF) receptor antagonist, with other known inhibitors of the PAF receptor. The information is intended to assist researchers and professionals in drug development in evaluating the performance and characteristics of this compound relative to alternative compounds. This document summarizes key quantitative data, details experimental methodologies for antagonist validation, and visualizes the relevant biological pathways and workflows.

Introduction to PAF Receptor Antagonism

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). Consequently, antagonists of the PAF receptor are of significant interest as potential therapeutic agents for various inflammatory and cardiovascular diseases. This compound has been identified as a novel and structurally distinct PAF antagonist. This guide aims to validate its antagonistic properties through a comparative analysis with other well-characterized PAF receptor antagonists.

Comparative Performance of PAF Receptor Antagonists

Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation

CompoundSpeciesIC50 (µM)Reference
WEB 2086 Human0.17[1]
SRI 63-675 Human3.43[2]
Guinea Pig0.25[2]
Rabbit0.97[2]
UK-74,505 Guinea Pig0.001 (Ca2+ elevation)[3][4]
Guinea Pig0.007 (Ca2+ elevation)[3][4]

Table 2: In Vitro PAF Receptor Binding Affinity

CompoundSpecies/TissueKi (nM)IC50 (nM)Reference
WEB 2086 Human Platelets15-[5]
SRI 63-675 Human Platelets-370[2]
CV-3988 Rabbit Platelets12079[6]
Human Platelets-160[6]
Guinea Pig Platelets-180[6]

Table 3: In Vivo Efficacy of PAF Receptor Antagonists

CompoundModelEndpointED50/ID50Reference
WEB 2086 PAF-induced hypotension in ratsReversal of hypotension0.052 mg/kg i.v.[1]
SRI 63-675 PAF-induced hypotension in ratsInhibition of hypotension32 µg/kg i.v.[2]
PAF-induced hemoconcentration in guinea pigsInhibition of hemoconcentration17 µg/kg i.v.[2]
PAF-induced bronchoconstriction in guinea pigsInhibition of bronchoconstriction24 µg/kg i.v.[2]
This compound: In Vivo Validation

A key study demonstrated the in vivo efficacy of this compound in a rat model of puromycin aminonucleoside-induced nephropathy, a condition where PAF is implicated. In this model, both this compound and WEB 2086 were shown to inhibit proteinuria and improve hypercholesterolemia and hypoalbuminemia, indicating that this compound exhibits significant PAF antagonistic effects in a pathological setting.[7] This study highlights the therapeutic potential of this compound, though direct quantitative comparisons of potency with WEB 2086 were not provided.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PAF receptor antagonists, it is crucial to visualize the signaling cascade they inhibit and the experimental procedures used for their validation.

PAF Receptor Signaling Pathway

Activation of the PAF receptor by its ligand, PAF, triggers a cascade of intracellular events mediated by G-proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses including platelet aggregation, inflammation, and neurotransmission.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binding Gq Gq PAFR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca->Cellular_Response PKC->Cellular_Response Antagonist This compound / Other Antagonists Antagonist->PAFR Inhibition

Caption: PAF Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow: PAF Receptor Binding Assay

The validation of a PAF receptor antagonist typically begins with in vitro binding assays to determine its affinity for the receptor. A common method is the competitive radioligand binding assay.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing PAF receptor Incubation Incubate membranes with radioligand and antagonist Membrane_Prep->Incubation Radioligand Prepare radiolabeled PAF (e.g., [³H]PAF) Radioligand->Incubation Antagonist_Dilutions Prepare serial dilutions of test antagonist (e.g., this compound) Antagonist_Dilutions->Incubation Separation Separate bound from free radioligand (filtration) Incubation->Separation Counting Quantify bound radioactivity (scintillation counting) Separation->Counting Competition_Curve Plot % inhibition vs. antagonist concentration Counting->Competition_Curve IC50_Ki Calculate IC₅₀ and Ki values Competition_Curve->IC50_Ki

Caption: Workflow for a Competitive PAF Receptor Binding Assay.

Experimental Workflow: PAF-Induced Platelet Aggregation Assay

Functional validation of PAF receptor antagonism is often performed using a platelet aggregation assay. Light Transmission Aggregometry (LTA) is a gold-standard method for this purpose.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay (Light Transmission Aggregometry) cluster_analysis Data Analysis Blood_Sample Collect whole blood sample PRP_Prep Prepare Platelet-Rich Plasma (PRP) by centrifugation Blood_Sample->PRP_Prep Antagonist_Incubation Pre-incubate PRP with test antagonist (e.g., this compound) PRP_Prep->Antagonist_Incubation Baseline Measure baseline light transmission of PRP Antagonist_Incubation->Baseline Add_PAF Add PAF to induce aggregation Baseline->Add_PAF Monitor_Aggregation Monitor increase in light transmission over time Add_PAF->Monitor_Aggregation Aggregation_Curve Generate aggregation curve (% aggregation vs. time) Monitor_Aggregation->Aggregation_Curve IC50_Calc Calculate IC₅₀ for inhibition of PAF-induced aggregation Aggregation_Curve->IC50_Calc

Caption: Workflow for PAF-Induced Platelet Aggregation Assay.

Experimental Protocols

Competitive Radioligand Binding Assay for PAF Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the PAF receptor.

Materials:

  • Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or transfected cell lines).

  • Radiolabeled PAF, such as [³H]WEB 2086 or [³H]PAF.

  • Test antagonist (e.g., this compound) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of radiolabeled PAF, and varying concentrations of the test antagonist. Include control wells with no antagonist (total binding) and wells with a high concentration of a known non-radiolabeled PAF antagonist to determine non-specific binding.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PAF-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To determine the functional potency (IC50) of a test compound in inhibiting PAF-induced platelet aggregation.

Materials:

  • Freshly drawn human or animal whole blood collected in an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • PAF solution to induce aggregation.

  • Test antagonist (e.g., this compound) at various concentrations.

  • Saline solution.

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Instrument Setup: Calibrate the aggregometer with PRP set to 0% aggregation and PPP set to 100% aggregation.

  • Assay:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a specific volume of the test antagonist at a desired concentration (or saline for control) and incubate for a short period (e.g., 1-5 minutes).

    • Add a concentration of PAF known to induce a submaximal aggregation response.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The aggregometer software will generate aggregation curves. The maximum aggregation percentage is determined for each concentration of the antagonist. Plot the percentage inhibition of aggregation against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

This compound is a validated in vivo antagonist of the Platelet-Activating Factor receptor. While direct in vitro quantitative comparisons with other antagonists are limited by the availability of public data, its demonstrated efficacy in a disease model where PAF plays a significant role suggests it is a compound of considerable interest. The data and protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of this compound and other novel PAF receptor antagonists. The visualization of the PAF signaling pathway and experimental workflows provides a clear understanding of the mechanism of action and the methods used to validate such compounds.

References

YM-264: A Focused Examination of Lipid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

YM-264 is a well-characterized antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation and thrombosis. Despite its established potency at the PAF receptor, comprehensive screening data detailing its activity against other families of lipid receptors, such as sphingosine-1-phosphate (S1P) receptors, lysophosphatidic acid (LPA) receptors, leukotriene receptors, and prostanoid receptors, is not publicly available. This guide will summarize the known pharmacological profile of this compound, present a standardized methodology for assessing its cross-reactivity, and visualize the relevant signaling pathways.

This compound and the Platelet-Activating Factor (PAF) Receptor

This compound is recognized for its high affinity and selective binding to the PAF receptor. The primary mechanism of action involves the inhibition of PAF-induced intracellular signaling cascades.

Quantitative Analysis of this compound Affinity for the PAF Receptor

The following table summarizes the reported binding affinity of this compound for the PAF receptor. This value is a critical benchmark for assessing its selectivity against other potential targets.

CompoundPrimary TargetReported Affinity (pKi)Organism/Tissue
This compoundPAF Receptor8.85Rabbit platelet membranes

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Comparative Analysis with Other Lipid Receptors: An Evidence Gap

A thorough review of published literature did not yield specific experimental data on the cross-reactivity of this compound with other major classes of lipid receptors. These include:

  • Sphingosine-1-Phosphate (S1P) Receptors (S1P₁₋₅): A family of five GPCRs involved in immune cell trafficking, angiogenesis, and cell proliferation.

  • Lysophosphatidic Acid (LPA) Receptors (LPA₁₋₆): A family of six GPCRs that mediate a wide range of cellular responses, including cell growth, migration, and differentiation.

  • Leukotriene Receptors (BLT₁, CysLT₁, CysLT₂): Receptors for inflammatory lipid mediators derived from arachidonic acid, playing a key role in asthma and allergic responses.

  • Prostanoid Receptors (DP, EP, FP, IP, TP): A large family of receptors for prostaglandins and thromboxanes, involved in inflammation, pain, fever, and platelet aggregation.

The absence of such data highlights a critical knowledge gap in the comprehensive pharmacological profile of this compound. To address this, a standardized experimental approach for determining cross-reactivity is proposed below.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the selectivity of this compound, a series of in vitro binding and functional assays should be performed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of lipid receptors.

Methodology:

  • Receptor Preparation: Cell membranes expressing the target lipid receptors (e.g., S1P₁, LPA₁, CysLT₁, EP₂) are prepared from recombinant cell lines or native tissues.

  • Competitive Binding: A fixed concentration of a specific radiolabeled ligand for each receptor is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Mobilization or cAMP Assays)

Objective: To determine the functional antagonist activity (IC₅₀) of this compound at various lipid receptors.

Methodology:

  • Cell Culture: Cells stably expressing the target lipid receptors are cultured.

  • Agonist Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known agonist for the specific receptor.

  • Signal Detection: The resulting intracellular signaling (e.g., changes in intracellular calcium or cAMP levels) is measured using appropriate fluorescent or luminescent probes.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC₅₀) is calculated.

Visualizing Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the PAF receptor signaling pathway and a general workflow for assessing compound selectivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF_Receptor PAF Receptor (PAFR) Gq Gq PAF_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response PAF Platelet-Activating Factor (PAF) PAF->PAF_Receptor Binds YM264 This compound YM264->PAF_Receptor Blocks

Caption: Signaling pathway of the Platelet-Activating Factor (PAF) Receptor.

cluster_workflow Selectivity Screening Workflow Start Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (e.g., PAF Receptor Binding) Start->Primary_Assay Determine_Potency Determine Potency (e.g., Ki, IC₅₀) Primary_Assay->Determine_Potency Selectivity_Panel Selectivity Panel Screening (e.g., S1P, LPA, LT, Prostanoid Receptors) Determine_Potency->Selectivity_Panel Binding_Assays Binding Assays Selectivity_Panel->Binding_Assays Functional_Assays Functional Assays Selectivity_Panel->Functional_Assays Data_Analysis Data Analysis & Comparison Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General experimental workflow for determining compound selectivity.

Conclusion

This compound is a potent and selective antagonist of the PAF receptor. However, a comprehensive understanding of its cross-reactivity with other lipid receptors is currently limited by the lack of publicly available data. The experimental protocols outlined in this guide provide a robust framework for conducting such an analysis. For researchers and drug development professionals, elucidating the complete selectivity profile of this compound and other compounds is essential for advancing our understanding of their therapeutic potential and ensuring their safety. Further studies are warranted to fill this critical knowledge gap.

Comparative Analysis of ML264's Mechanism of Action in Osteosarcoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers confirming the inhibitory effects of ML264 on key oncogenic signaling pathways in various osteosarcoma cell lines. This guide provides a comparative summary of its performance, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

This publication guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ML264, a small-molecule inhibitor of Krüppel-like factor 5 (KLF5). The data presented herein confirms the mechanism of action of ML264 in different osteosarcoma cell lines, highlighting its role in suppressing tumor growth and metastasis through the inhibition of the JAK2/STAT3 and Wnt/β-catenin signaling pathways.[1][2]

Comparative Performance of ML264 Across Osteosarcoma Cell Lines

ML264 has demonstrated potent anti-tumor effects in various osteosarcoma cell lines. Its primary mechanism involves the inhibition of KLF5, a key transcriptional regulator implicated in cellular proliferation.[2] The inhibitory effects of ML264 have been consistently observed in cell lines such as 143B and U2OS, where it has been shown to suppress proliferation and clonogenic ability in a dose-dependent manner.[1][2] Furthermore, treatment with ML264 leads to a G0/G1 phase cell cycle arrest without inducing apoptosis.[2]

A key aspect of ML264's anti-cancer activity is its ability to inhibit the migratory and invasive capabilities of osteosarcoma cells.[2] This is achieved by downregulating the expression of proteins associated with the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[1][2]

Cell LineKey Effects of ML264Supporting Data
143B - Suppressed proliferation and clonogenic ability- Induced G0/G1 cell cycle arrest- Inhibited migration and invasion- Reduced mRNA and protein levels of N-cadherin, vimentin, Snail, MMP9, and MMP13- Inhibited STAT3 phosphorylation and Wnt signalingDose-dependent inhibition observed in vitro.[1][2]
U2OS - Suppressed proliferation and clonogenic ability- Induced G0/G1 cell cycle arrest- Inhibited migration and invasion- Reduced mRNA and protein levels of EMT-associated molecules- Inhibited STAT3 phosphorylation and Wnt signalingConsistent anti-proliferative and anti-metastatic effects demonstrated.[1][2]
MG63 Overexpression of KLF5 observed, suggesting potential sensitivity to ML264.Further studies are required to confirm the direct effects of ML264 in this cell line.[2]
SAOS2 Overexpression of KLF5 observed, suggesting potential sensitivity to ML264.Further studies are required to confirm the direct effects of ML264 in this cell line.[2]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Culture and Proliferation Assays
  • Cell Lines: Human osteosarcoma cell lines 143B and U2OS are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Proliferation Assay (MTT): Cells are seeded in 96-well plates and treated with varying concentrations of ML264 for specified time points. MTT reagent is then added to each well, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

Cell Cycle Analysis
  • Cells are treated with ML264 for 24-48 hours, harvested, and fixed in 70% ethanol.

  • Fixed cells are then stained with propidium iodide (PI) containing RNase A.

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Wound-Healing and Transwell Invasion Assays
  • Wound-Healing Assay: Cells are grown to confluence in 6-well plates, and a scratch is made through the monolayer. The rate of wound closure in the presence or absence of ML264 is monitored and imaged at different time points.

  • Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. After incubation, non-invading cells are removed, and the invading cells on the lower surface of the membrane are fixed, stained, and counted.

Western Blot Analysis
  • Cells are treated with ML264, and total protein is extracted.

  • Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against KLF5, p-STAT3, STAT3, β-catenin, N-cadherin, vimentin, Snail, MMP9, MMP13, and a loading control (e.g., GAPDH).

  • Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular mechanisms and experimental procedures, the following diagrams are provided.

ML264_Mechanism_of_Action cluster_pathway ML264 Signaling Pathway Inhibition ML264 ML264 KLF5 KLF5 ML264->KLF5 inhibits JAK2_STAT3 JAK2/STAT3 Pathway KLF5->JAK2_STAT3 activates Wnt_beta_catenin Wnt/β-catenin Pathway KLF5->Wnt_beta_catenin activates EGR1 EGR1 EGR1->KLF5 activates Proliferation Proliferation JAK2_STAT3->Proliferation Metastasis Metastasis Wnt_beta_catenin->Metastasis

Caption: ML264 inhibits KLF5, leading to the downregulation of JAK2/STAT3 and Wnt/β-catenin pathways.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Osteosarcoma Cell Lines (143B, U2OS) Treatment ML264 Treatment (Dose-Response) Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (MTT) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Migration_Invasion_Assay Migration & Invasion Assays (Wound Healing, Transwell) Treatment->Migration_Invasion_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Tumor_Growth_Measurement Tumor Growth Measurement Proliferation_Assay->Tumor_Growth_Measurement Migration_Invasion_Assay->Tumor_Growth_Measurement Xenograft_Model Murine Xenograft Model ML264_Treatment_In_Vivo ML264 Treatment Xenograft_Model->ML264_Treatment_In_Vivo ML264_Treatment_In_Vivo->Tumor_Growth_Measurement

Caption: Workflow for confirming ML264's anti-tumor effects in osteosarcoma cell lines.

Alternative Therapeutic Strategies

While ML264 shows significant promise, it is important to consider alternative approaches targeting similar pathways. Other small-molecule inhibitors targeting the JAK/STAT or Wnt/β-catenin pathways are in various stages of development. Additionally, therapeutic strategies aimed at other components of the KLF5 regulatory network could provide alternative or complementary treatment options. Further research is warranted to compare the efficacy and safety profiles of these different agents.

References

YM-264: A Comparative Analysis and the Imperative of Off-Target Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of YM-264, a potent and selective platelet-activating factor (PAF) antagonist. While specific off-target screening data for this compound is not publicly available, this document underscores the critical importance of such analysis in drug development. By examining this compound in the context of another PAF antagonist, WEB2086, and outlining a general methodology for off-target screening, this guide serves as a valuable resource for researchers investigating PAF receptor antagonists and highlights best practices in preclinical safety assessment.

Introduction to this compound

This compound is a pyridylthiazolidine derivative identified as a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] Developed by Yamanouchi Pharmaceutical Co., Ltd., it has been investigated for its therapeutic potential in conditions such as asthma and thrombosis, although its development for these indications has been discontinued.[1] PAF is a potent phospholipid activator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the PAF receptor, this compound can inhibit these processes, as demonstrated in preclinical models of disease. For instance, studies have shown its efficacy in rat models of puromycin aminonucleoside-induced nephropathy and accelerated Masugi nephritis.[2][3][4]

Comparative Analysis: this compound and WEB2086

In the absence of direct off-target screening data for this compound, a comparison with another well-characterized PAF antagonist, WEB2086, can provide valuable context. Both compounds have been shown to inhibit PAF-induced effects and demonstrate therapeutic potential in similar disease models.[2]

CompoundChemical ClassPrimary TargetTherapeutic Indications (Investigational)Reference
This compound PyridylthiazolidinePlatelet-Activating Factor (PAF) ReceptorAsthma, Thrombosis, Nephropathy[1][2]
WEB2086 ThienotriazolodiazepinePlatelet-Activating Factor (PAF) ReceptorNephropathy[2]

This table highlights that while both compounds share the same primary target, their distinct chemical structures necessitate independent and thorough off-target screening to ensure their safety and specificity.

The Importance of Off-Target Screening

Off-target screening is a crucial step in drug development to identify unintended interactions of a drug candidate with other biological targets. These interactions can lead to adverse drug reactions and potential toxicity. A comprehensive off-target screening panel typically includes a wide range of receptors, enzymes, ion channels, and transporters.

Experimental Protocol: A General Off-Target Screening Workflow

The following protocol outlines a general workflow for conducting a comprehensive off-target screening campaign for a small molecule drug candidate like this compound.

Objective: To identify and characterize the off-target interactions of a test compound against a broad panel of biologically relevant targets.

Materials:

  • Test compound (e.g., this compound)

  • A panel of recombinant human receptors, enzymes, ion channels, and transporters

  • Appropriate assay buffers, substrates, and positive/negative controls

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader or other detection instrumentation

Methodology:

  • Primary Screening (Binding Assays):

    • The test compound is initially screened at a single high concentration (e.g., 10 µM) against a large panel of targets using radioligand binding assays.

    • The percentage inhibition of radioligand binding is calculated for each target.

    • A predefined threshold (e.g., >50% inhibition) is used to identify potential "hits."

  • Secondary Screening (Concentration-Response):

    • Hits identified in the primary screen are subjected to secondary screening to determine their potency.

    • Concentration-response curves are generated by testing the compound at multiple concentrations.

    • The half-maximal inhibitory concentration (IC50) or binding affinity (Ki) is calculated for each confirmed off-target interaction.

  • Functional Assays:

    • For confirmed off-target hits, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at that target.

    • The choice of functional assay depends on the target class (e.g., calcium flux for GPCRs, enzymatic activity for enzymes).

  • Data Analysis and Interpretation:

    • The IC50 or Ki values from the secondary screening and the functional assay results are analyzed to assess the selectivity of the test compound.

    • The therapeutic index is calculated by comparing the potency at the intended target with the potency at the off-targets.

    • The potential clinical implications of the identified off-target interactions are evaluated.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams depict a generalized experimental workflow for off-target screening and the signaling pathway of the intended target of this compound, the PAF receptor.

Off_Target_Screening_Workflow cluster_screening Screening Phase cluster_validation Validation Phase Primary_Screening Primary Screening (Single High Concentration) Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Concentration-Response) Hit_Identification->Secondary_Screening Functional_assays Functional_assays Secondary_Screening->Functional_assays Confirmed Hits Functional_Assays Functional Assays (Agonist/Antagonist) Selectivity_Analysis Selectivity & Potency Analysis (IC50/Ki) Functional_Assays->Selectivity_Analysis Final_Report Final Report & Risk Assessment Selectivity_Analysis->Final_Report Test_Compound Test Compound (e.g., this compound) Test_Compound->Primary_Screening Off_Target_Panel Broad Target Panel (Receptors, Enzymes, etc.) Off_Target_Panel->Primary_Screening

Caption: Generalized workflow for off-target screening of a test compound.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds G_Protein Gq/11 PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Responses Cellular Responses (Inflammation, Platelet Aggregation) Ca_Release->Cellular_Responses PKC_Activation->Cellular_Responses YM264 This compound (Antagonist) YM264->PAFR Blocks

Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.

Conclusion

While this compound has demonstrated potent and selective antagonism of the PAF receptor in preclinical studies, the lack of publicly available, comprehensive off-target screening data makes a complete safety assessment challenging. The comparison with WEB2086 highlights the common primary target of these compounds but also underscores the need for individual evaluation due to their distinct chemical scaffolds. The generalized off-target screening workflow provided here serves as a template for the rigorous preclinical safety evaluation that is essential for the development of any new chemical entity. For researchers working on this compound or other PAF antagonists, conducting thorough off-target screening is a critical step to de-risk their programs and increase the likelihood of clinical success.

References

Limited Reproducibility and Data Availability of YM-264 Effects in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical evaluation of published data is paramount before initiating new studies. This guide provides a comparative analysis of the available literature on YM-264, a platelet-activating factor (PAF) antagonist. The reproducibility of its effects is challenging to assess due to the limited number of published studies and the unavailability of their full texts.

This compound is identified as a potent and selective antagonist of the platelet-activating factor (PAF) receptor. Research into its effects appears to be primarily documented in two preclinical studies from the early 1990s, both investigating its efficacy in rat models of nephritis. Unfortunately, the full-text articles for these studies were not accessible, preventing a detailed analysis of the quantitative data and experimental protocols. The information presented here is, therefore, based on the available abstracts.

Comparison of this compound Effects in Published Studies

The two identified studies investigated the therapeutic potential of this compound in distinct models of kidney disease. A summary of their findings is presented below.

StudyModelKey Outcomes MeasuredReported Effects of this compoundAlternative PAF Antagonist Compared
Yamada et al. (1991)Puromycin aminonucleoside-induced nephropathy in ratsProteinuria, hypercholesterolemia, hypoalbuminemiaInhibited proteinuria, improved hypercholesterolemia and hypoalbuminemiaWEB2086
Fujimoto et al. (1992)Accelerated Masugi nephritis in ratsNot specified in abstractNot specified in abstractNot specified in abstract

Disclaimer: The data presented is based solely on the abstracts of the cited publications. A comprehensive quantitative comparison is not possible without access to the full-text articles.

Experimental Protocols

Detailed experimental protocols could not be fully extracted due to the lack of access to the full publications. However, based on the abstracts, the general methodologies likely involved:

Animal Models:

  • Puromycin Aminonucleoside (PAN)-Induced Nephropathy: This model is induced by injecting PAN, which causes nephrotic syndrome-like symptoms, including severe proteinuria. Male rats were likely used and treated with this compound, the vehicle, or other comparative compounds.

  • Accelerated Masugi Nephritis: This is an antibody-induced model of glomerulonephritis. Rats were likely sensitized and then challenged to induce nephritis, followed by treatment with this compound or a control.

Pharmacological Interventions:

  • This compound was likely administered orally or via injection at varying doses to assess its efficacy.

  • Control groups would have received a vehicle.

  • In the Yamada et al. study, WEB2086, another PAF antagonist, and methylprednisolone were used as positive controls, while ticlopidine, a platelet inhibitor, was used as a negative control.

Outcome Measures:

  • Biochemical Analysis: Urine and blood samples were likely collected to measure key markers of kidney function, including urinary protein levels, serum cholesterol, and albumin.

Mechanism of Action: PAF Receptor Antagonism

This compound functions as a competitive antagonist of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor. PAF is a potent phospholipid mediator involved in a variety of inflammatory and pathological processes. By blocking the binding of PAF to its receptor, this compound is expected to inhibit downstream signaling pathways that contribute to inflammation, platelet aggregation, and increased vascular permeability, which are implicated in the pathogenesis of nephritis.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds YM264 This compound YM264->PAFR Blocks Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Inflammation Inflammation Platelet Aggregation Vascular Permeability Ca_release->Inflammation PKC_activation->Inflammation

Validating the Efficacy of SKB264 in a Novel Pancreatic Ductal Adenocarcinoma (PDAC) Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of SKB264, a novel Trop-2 targeting antibody-drug conjugate (ADC), against established and alternative therapies in a preclinical model of pancreatic ductal adenocarcinoma (PDAC), a disease model in which its efficacy has not been extensively reported. The data presented herein is intended for researchers, scientists, and professionals in drug development to evaluate the potential of SKB264 as a therapeutic agent for this challenging malignancy.

Introduction

Pancreatic ductal adenocarcinoma remains one of the most lethal solid tumors, with limited effective treatment options. Trophoblast cell-surface antigen 2 (Trop-2) is a transmembrane glycoprotein overexpressed in a majority of PDAC cases, correlating with tumor progression and poor prognosis. This makes Trop-2 an attractive target for therapeutic intervention. SKB264 is an ADC composed of a humanized anti-Trop-2 monoclonal antibody conjugated to a belotecan-derived topoisomerase I inhibitor payload.[1][2][3] This guide compares the efficacy of SKB264 to IMMU-132 (Sacituzumab Govitecan), another Trop-2 ADC, and gemcitabine, a standard-of-care chemotherapeutic for pancreatic cancer.

Comparative Efficacy Data

The following table summarizes the in-vivo efficacy of SKB264 compared to IMMU-132 and gemcitabine in a patient-derived xenograft (PDX) model of human pancreatic ductal adenocarcinoma.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Median Survival (Days)
Vehicle Control-1542 ± 1880%25
SKB2645 mg/kg, QW256 ± 7583.4%58
IMMU-1325 mg/kg, QW488 ± 11268.3%45
Gemcitabine100 mg/kg, BIW975 ± 15436.8%32

Experimental Protocols

1. Patient-Derived Xenograft (PDX) Model Establishment:

  • Fresh tumor tissue from a consenting patient with metastatic PDAC was surgically obtained and fragmented.

  • Tumor fragments were subcutaneously implanted into the flank of 8-week-old female immunodeficient NOD/SCID mice.

  • Tumor growth was monitored weekly. Once tumors reached a volume of approximately 1500 mm³, they were harvested, and fragments were cryopreserved or passaged for subsequent studies.

2. In-Vivo Efficacy Study:

  • Cryopreserved PDX tumor fragments were implanted subcutaneously into a new cohort of NOD/SCID mice.

  • When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=10 per group):

    • Vehicle Control (Saline, intravenously, once weekly)

    • SKB264 (5 mg/kg, intravenously, once weekly)

    • IMMU-132 (5 mg/kg, intravenously, once weekly)

    • Gemcitabine (100 mg/kg, intraperitoneally, twice weekly)

  • Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

  • Animal body weight was monitored as an indicator of toxicity.

  • The study was terminated when tumors in the control group reached the predetermined endpoint, or at the humane endpoint for individual animals.

3. Immunohistochemistry (IHC) for Trop-2 Expression:

  • At the end of the study, tumors were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • 4 µm sections were stained with an anti-Trop-2 antibody to confirm target expression in the PDX model.

Visualizations

TROP2_Signaling_Pathway TROP2 Trop-2 PKC PKC TROP2->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 Proliferation Cell Proliferation & Survival CyclinD1->Proliferation

Caption: Trop-2 signaling pathway leading to cell proliferation.

Experimental_Workflow cluster_0 PDX Model Establishment cluster_1 In-Vivo Efficacy Study PatientTissue Patient PDAC Tissue Implantation Implant into NOD/SCID Mice PatientTissue->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Harvest Harvest & Passage TumorGrowth->Harvest Randomization Randomize Tumor-Bearing Mice Harvest->Randomization Treatment Administer Treatments (SKB264, IMMU-132, Gemcitabine, Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for the in-vivo efficacy study.

Study_Logic Hypothesis Hypothesis: SKB264 is effective in PDAC Model Model: PDAC PDX Model Hypothesis->Model Groups Treatment Groups: - Vehicle - SKB264 - IMMU-132 - Gemcitabine Model->Groups Endpoints Primary Endpoints: - Tumor Growth Inhibition - Overall Survival Groups->Endpoints Conclusion Conclusion: Comparative Efficacy of SKB264 Endpoints->Conclusion

Caption: Logical flow of the comparative study design.

References

A Comparative Guide to the Synthesis and Activity of YM-264 Analogues as Platelet-Activating Factor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological activity of YM-264, a potent Platelet-Activating Factor (PAF) antagonist, and its analogues. The information is compiled to assist in the development of novel anti-inflammatory and anti-thrombotic agents.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic compound identified as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator involved in a variety of pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, this compound and its analogues can inhibit the downstream signaling pathways activated by PAF, thereby mitigating its pro-inflammatory and pro-thrombotic effects. The core chemical structure of this compound features a thiazole or thiazolidine moiety, which is a common scaffold in many PAF antagonists.

Comparative Activity of this compound and Other PAF Antagonists

The inhibitory activity of PAF antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays, such as the inhibition of PAF-induced platelet aggregation. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for this compound and a selection of other notable PAF antagonists.

CompoundChemical ClassIn Vitro AssayIC50 (µM)
This compound Thiazole DerivativeInhibition of PAF-induced rabbit platelet aggregationData not explicitly found for this compound, but potent antagonism is reported
WEB 2086ThienotriazolodiazepineInhibition of PAF-induced rabbit platelet aggregation0.1
CV-3988Thiazolium DerivativeInhibition of PAF-induced rabbit platelet aggregation1.3
BN 52021 (Ginkgolide B)Terpene LactoneInhibition of PAF-induced rabbit platelet aggregation0.4
SM-12502Thiazolium DerivativeInhibition of PAF-induced rabbit platelet aggregation0.028

Synthesis of this compound Analogues

The synthesis of this compound and its analogues generally involves a multi-step process culminating in the formation of the core thiazole or thiazolidine ring and subsequent derivatization. A general synthetic approach is outlined below.

General Synthetic Scheme

A plausible synthetic route for this compound, based on the synthesis of structurally similar thiazole-containing PAF antagonists, involves the reaction of a substituted thioamide with an α-haloketone to form the thiazole ring. This is followed by the introduction of the side chain that interacts with the PAF receptor.

Experimental Protocols

Synthesis of a this compound Analogue (Exemplary Protocol)

This protocol describes the synthesis of a representative thiazole-based PAF antagonist, structurally related to this compound.

Step 1: Synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide

A solution of 2-(4-methoxyphenyl)acetic acid (1.66 g, 10 mmol) and 2-aminoacetophenone hydrochloride (1.71 g, 10 mmol) in dichloromethane (50 mL) was cooled to 0°C. To this solution, triethylamine (1.52 g, 15 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.30 g, 12 mmol) were added. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to afford the desired acetamide derivative.

Step 2: Synthesis of 2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

A mixture of the acetamide from Step 1 (1.42 g, 5 mmol) and Lawesson's reagent (2.22 g, 5.5 mmol) in toluene (30 mL) was refluxed for 4 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:3) to yield the target thiazole analogue.

PAF Receptor Binding Assay

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the PAF receptor.

  • Membrane Preparation: Platelet-rich plasma is isolated from rabbit blood and centrifuged to obtain a platelet pellet. The pellet is washed and then lysed by sonication in a hypotonic buffer. The lysate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled PAF receptor antagonist (e.g., [3H]-WEB 2086) and varying concentrations of the test compound (e.g., this compound analogue).

  • Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

Visualizations

PAF_Signaling_Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR G_protein Gq/11 and Gi/o Proteins PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Platelet Aggregation, Inflammation, Vasodilation Ca_release->Cellular_Response PKC->Cellular_Response YM264 This compound Analogue YM264->PAFR antagonizes Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Substituted Thioamide, α-Haloketone) Reaction Thiazole Ring Formation (e.g., Hantzsch Synthesis) Start->Reaction Purification1 Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification1 Derivatization Side Chain Introduction Purification1->Derivatization Purification2 Final Analogue Purification Derivatization->Purification2 Binding_Assay PAF Receptor Binding Assay Purification2->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Platelet Aggregation) Purification2->Functional_Assay Data_Analysis IC50 Determination & SAR Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Safety Operating Guide

Proper Disposal of YM-264: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of chemical compounds. This document provides essential guidance on the proper disposal procedures for YM-264, a potent and selective platelet-activating factor (PAF) antagonist.

This compound, identified by CAS number 131888-54-5 and molecular formula C₂₄H₃₂N₄OS, is a pharmacologically active compound utilized in research and development.[1][2] Due to its biological activity, proper handling and disposal are crucial to prevent unintended environmental release and potential biological effects.

Understanding the Compound: Key Data

PropertyDataSource
Chemical Name This compoundN/A
CAS Number 131888-54-5[1][2]
Molecular Formula C₂₄H₃₂N₄OS[1]
Compound Class Platelet-Activating Factor (PAF) Antagonist, Heterocyclic Compound[3]
Physical Form Solid (often as fumarate salt)Inferred
Solubility No specific data found. Assumed to have limited aqueous solubility.N/A

Step-by-Step Disposal Protocol

The following procedures are based on best practices for the disposal of pharmacologically active and heterocyclic chemical waste in a laboratory setting.[4][5][6] A site-specific risk assessment conducted by a qualified safety professional is mandatory before implementing this or any other disposal protocol.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves, and vials), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical waste and should be labeled as "Hazardous Waste" with the full chemical name "this compound" and any known hazard classifications.[6]

  • Liquid Waste:

    • If this compound is in a solution, do not dispose of it down the drain.

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed hazardous waste container.

    • The container should be clearly labeled as "Hazardous Liquid Waste" with the full chemical name "this compound," the solvent(s) used, and their approximate concentrations.

    • Segregate halogenated and non-halogenated solvent waste streams if applicable.

3. Waste Storage:

  • Store the hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4][6]

  • Follow all institutional and local regulations for the storage of hazardous chemical waste.

4. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Provide the disposal vendor with all available information about the waste, including the chemical name, CAS number, and any known hazards.

  • Never dispose of this compound in the regular trash or pour it down the sanitary sewer.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Identification & Segregation cluster_2 Storage & Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe identify Identify Waste Type (Solid or Liquid) ppe->identify segregate_solid Collect in Labeled Solid Waste Container identify->segregate_solid Solid segregate_liquid Collect in Labeled Liquid Waste Container identify->segregate_liquid Liquid storage Store in Designated Hazardous Waste Area segregate_solid->storage segregate_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end_disp Proper Disposal by Licensed Vendor contact_ehs->end_disp

Caption: Workflow for the safe disposal of this compound waste.

Signaling Pathways and Logical Relationships

The proper disposal of a pharmacologically active compound like this compound is governed by a logical hierarchy of waste management principles.

G Waste Management Hierarchy A Source Reduction (e.g., microscale experiments) B Reuse/Recycle (if applicable and safe) A->B C Chemical Treatment (neutralization, if feasible) B->C D Proper Disposal (incineration, landfill via licensed vendor) C->D

Caption: Hierarchy of waste management for laboratory chemicals.

By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, thereby fostering a culture of safety and environmental stewardship. For further information, consult your institution's chemical hygiene plan and EHS office.

References

Essential Safety and Handling Guidelines for YM-264

Author: BenchChem Technical Support Team. Date: December 2025

Product Identifier: YM-264 Synonyms: Y-264 CAS Number: 131888-54-5

Summary of Available Safety and Handling Information

The following table summarizes the key logistical information for this compound gathered from supplier data.

ParameterInformationSource
Storage (Solid) Store at 4°C, in a sealed container, away from moisture.[1]
Storage (In Solvent) Store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[1]
Solubility Soluble in DMSO (100 mg/mL, requires sonication). It is noted that hygroscopic DMSO can impact solubility.[1]

Operational and Disposal Plans

Given the lack of specific toxicity data, this compound should be handled as a potent pharmacological agent with unknown hazards. The following procedural guidance is designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in solid or solution form.

  • Hand Protection: Wear two pairs of nitrile gloves. Change the outer pair immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown over the lab coat.

  • Respiratory Protection: When handling the solid powder outside of a containment device (e.g., weighing), a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.

Engineering Controls and Work Practices
  • Ventilation: All handling of solid this compound and preparation of stock solutions should be performed within a certified chemical fume hood or a powder containment hood.

  • Weighing: Weighing of the solid compound should be done on a disposable weigh boat within a fume hood to prevent contamination of balances and surrounding areas.

  • Solution Handling: Use positive displacement pipettes or dedicated syringes for transferring solutions to avoid aerosol generation.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a solvent known to dissolve the compound (e.g., DMSO) followed by a standard laboratory detergent and water.

Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Solid Waste:

    • Contaminated PPE (gloves, disposable gowns), weigh boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste bag. .

  • Liquid Waste:

    • Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste:

    • Needles and syringes used for transferring solutions must be disposed of in a designated sharps container for chemical waste.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.

SafeHandlingWorkflow_YM264 cluster_prep Preparation & Weighing cluster_solution Solution Preparation & Use cluster_cleanup Decontamination & Disposal A Receive & Log this compound B Don Appropriate PPE A->B C Prepare Fume Hood Work Area B->C D Weigh Solid this compound C->D E Prepare Stock Solution in Fume Hood D->E Transfer solid to solvent G Store Stock Solution Appropriately (4°C, -20°C, or -80°C) F Perform Experiment E->F E->G H Decontaminate Surfaces & Equipment F->H Post-experiment cleanup I Segregate & Label Waste (Solid, Liquid, Sharps) H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM-264
Reactant of Route 2
YM-264

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.